3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
3-(benzylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVSMQKPCTBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride in Advanced Drug Discovery
Executive Summary
The compound 3-[(benzylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864073-31-3) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and drug discovery. Characterized by a basic piperidine core and a flexible, lipophilic benzylsulfanyl (thioether) moiety, this scaffold is frequently integrated into peptidomimetics, central nervous system (CNS) agents, and enzyme inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in pharmacological targeting, and a self-validating synthetic methodology designed for high-yield, high-purity generation.
Physicochemical Profiling
Understanding the baseline properties of this hydrochloride salt is critical for formulating downstream reactions and predicting its pharmacokinetic behavior in biological assays[1]. The quantitative data is summarized below.
| Property | Value |
| Chemical Name | 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride |
| CAS Number | 1864073-31-3 |
| Molecular Formula | C₁₃H₂₀ClNS (C₁₃H₁₉NS · HCl) |
| Molecular Weight | 257.82 g/mol |
| Structural Class | Piperidine-thioether hydrochloride salt |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, and Methanol |
Mechanistic Utility: The Piperidine-Thioether Scaffold
In drug design, the piperidine-thioether motif acts as a "privileged scaffold." Replacing standard carbon or nitrogen-based linkages with a thioether bridge has been shown to yield significant improvements in target affinity—such as up to a 30-fold increase in potency for desaturase enzyme inhibitors (e.g., SCD1)[2].
Causality in Scaffold Selection:
-
Flexibility & Regioselectivity: The sulfur atom in the thioether linkage provides a longer bond length and smaller bond angle compared to oxygen or nitrogen, granting the benzyl group unique spatial flexibility to probe deep hydrophobic pockets. Furthermore, utilizing a thioether avoids the over-alkylation challenges commonly encountered with nitrogen-based linkers[3].
-
Bifunctional Binding: The protonated piperidine nitrogen forms critical salt bridges with acidic residues (e.g., Aspartate/Glutamate) in G-Protein Coupled Receptors (GPCRs), while the sulfur atom can act as a weak hydrogen-bond acceptor.
-
Lipophilic Stacking: The terminal benzyl group engages in π−π stacking or hydrophobic interactions with aromatic residues in the target binding site.
Fig 2. Pharmacophore mapping of the piperidine-thioether scaffold in target binding.
Synthetic Methodology & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis of 3-[(benzylsulfanyl)methyl]piperidine hydrochloride must be approached as a self-validating system. The following protocol details the causality behind each reagent choice and the checkpoints required to verify success.
Fig 1. Step-by-step synthetic workflow for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Step 1: N-Boc Protection of Piperidine-3-methanol
-
Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will compete with the benzyl mercaptan in Step 3, leading to unwanted N-alkylation and polymeric mixtures. Boc (tert-butyloxycarbonyl) is chosen because it is stable to the basic conditions of thioetherification but easily removed under acidic conditions.
-
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with ninhydrin. The starting material will show a bright purple spot (free amine), while the successful Boc-protected intermediate will be ninhydrin-negative but visible under a phosphomolybdic acid (PMA) stain.
Step 2: Mesylation of the Hydroxyl Group
-
Causality: Direct nucleophilic substitution of a primary alcohol (-OH) is thermodynamically unfavorable. Reacting it with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane converts the hydroxyl into a mesylate (-OMs), an excellent leaving group primed for attack.
-
Self-Validating Checkpoint: LC-MS analysis of the crude mixture must indicate a mass shift corresponding to the addition of the mesyl group (+78 Da).
Step 3: Thioetherification via Benzyl Mercaptan
-
Causality: Benzyl mercaptan is deprotonated using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) to form a highly nucleophilic thiolate anion. This thiolate attacks the mesylate via an Sₙ2 mechanism, establishing the thioether linkage[3].
-
Self-Validating Checkpoint: The introduction of the benzyl aromatic ring makes the new intermediate highly UV-active. A UV-active spot on TLC (254 nm) confirms successful substitution, as the precursor mesylate lacks strong UV chromophores.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Causality: Treating the Boc-protected thioether with 4M HCl in anhydrous dioxane serves a dual purpose: it cleaves the Boc group (releasing isobutylene and CO₂ gases) and simultaneously protonates the newly freed piperidine nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the thioether and to ensure the product precipitates cleanly as a stable crystalline salt.
-
Self-Validating Checkpoint: Gas evolution will cease when deprotection is complete. The product precipitates as a white solid.
Analytical Validation
To guarantee trustworthiness before deploying this compound in biological assays, orthogonal analytical techniques (NMR and LC-MS) must be utilized.
Step 1: Sample Preparation Dissolve 5 mg of the final crystalline powder in 0.5 mL of DMSO-d₆ for NMR, and 1 mg in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid for LC-MS.
Step 2: ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
-
Validation Logic: Look for the diagnostic benzyl protons (multiplet, ~7.2-7.4 ppm, 5H) and the benzylic CH₂ singlet (~3.7 ppm, 2H). The piperidine NH₂⁺ protons will appear as a broad downfield signal (~8.5-9.5 ppm), confirming the salt form. The strict absence of a large singlet at ~1.4 ppm confirms 100% Boc deprotection.
Step 3: HPLC-UV-MS Analysis
-
Validation Logic: Run a reverse-phase gradient (C18 column, 5-95% Acetonitrile in Water + 0.1% Formic Acid). The UV chromatogram at 254 nm should show a single peak (>95% purity). The mass spectrum must display the [M+H]⁺ ion at m/z 222.1, corresponding to the exact mass of the free base thioether.
References
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Cyclopropylmethoxy)methyl)piperidine hydrochloride | Sigma-Aldrich - sigmaaldrich.com -
-
[1] Piperidine, 2-(1-heptenyl)-6-methyl-, hydrochloride, (2R,6S)-rel - Guidechem - guidechem.com - 1
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[3] (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone - vulcanchem.com - 3
-
[2] tracer-based Δ5D, Δ6D, Δ9D (scD), and elongase activity detection in... - researchgate.net -2
Sources
An In-depth Technical Guide to 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its derivatives are integral to numerous drug classes, valued for their ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[2][3][4] This guide provides a comprehensive technical overview of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, a molecule that combines the foundational piperidine ring with a flexible (benzylsulfanyl)methyl side chain.
While this specific compound is not extensively documented, its constituent parts—the 3-substituted piperidine and the benzyl thioether moiety—are well-studied. Benzylpiperidine derivatives are known to interact with a range of CNS receptors, including sigma (σ) and opioid receptors, and can modulate neurotransmitter transporters.[2][5][6] The thioether linkage, in turn, is a versatile functional group in drug design, capable of influencing a molecule's metabolic stability and interaction with biological targets.[7][8]
This document will detail a robust, logical synthetic pathway for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, provide step-by-step experimental protocols, and explore its potential pharmacological significance based on a thorough analysis of its structural analogues.
Part 1: Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride can be logically approached via a two-stage process. The core strategy involves the initial synthesis of the aromatic precursor, 3-((benzylthio)methyl)pyridine, followed by the reduction of the pyridine ring to the desired piperidine.
Stage 1: Synthesis of 3-((benzylthio)methyl)pyridine Intermediate
This stage focuses on the formation of the carbon-sulfur bond. The most direct method is a nucleophilic substitution reaction between a suitable 3-(halomethyl)pyridine derivative and benzyl mercaptan.
Stage 2: Reduction of the Pyridine Ring
The conversion of the stable aromatic pyridine ring to a saturated piperidine ring is a critical step. Catalytic hydrogenation is the most common and efficient method for this transformation, often employing catalysts such as platinum, palladium, or rhodium under hydrogen pressure.[9][10][11]
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Part 2: Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for analogous chemical transformations.
Protocol 2.1: Synthesis of 3-((benzylthio)methyl)pyridine (Intermediate)
This protocol is adapted from standard procedures for S-alkylation.[12]
Materials and Equipment:
-
3-(Chloromethyl)pyridine hydrochloride
-
Benzyl mercaptan[12]
-
Sodium hydroxide (or a suitable base like sodium ethoxide)
-
Ethanol (or another suitable solvent like DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for work-up and extraction
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Procedure:
-
Preparation of Sodium Benzylthiolate: In a round-bottom flask, dissolve sodium hydroxide (1.05 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add benzyl mercaptan (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure the complete formation of the sodium benzylthiolate salt.
-
Nucleophilic Substitution: Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride will form. Remove the salt by filtration.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-((benzylthio)methyl)pyridine.
Protocol 2.2: Synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (Final Product)
This protocol employs catalytic hydrogenation, a standard method for pyridine reduction.[1][9][10]
Materials and Equipment:
-
3-((Benzylthio)methyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Glacial acetic acid or ethanol as solvent
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Hydrochloric acid (ethanolic or ethereal solution)
Step-by-Step Procedure:
-
Catalyst and Substrate Preparation: In a suitable high-pressure reaction vessel, dissolve 3-((benzylthio)methyl)pyridine (1.0 equivalent) in a solvent such as glacial acetic acid or ethanol.[10] Add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[10] Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation of the Free Base: If using acetic acid as a solvent, neutralize the filtrate with a base (e.g., aqueous sodium hydroxide) and extract the product into an organic solvent. If using ethanol, the solvent can be removed under reduced pressure. The resulting crude 3-[(Benzylsulfanyl)methyl]piperidine (free base) can be purified by chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethanol. Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Final Product Isolation: Collect the precipitated 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.
Caption: Experimental workflow for the synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Part 3: Physicochemical and Spectroscopic Data (Predicted)
The following table summarizes the expected physicochemical properties for the final compound.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀ClNS |
| Molecular Weight | 257.82 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
| ¹H NMR (Predicted) | Peaks corresponding to piperidine ring protons (broad multiplets, ~1.5-3.5 ppm), benzyl CH₂ (~3.7 ppm), piperidine-CH₂-S (~2.6 ppm), and aromatic protons (~7.2-7.4 ppm). The N-H proton may appear as a broad singlet. |
| ¹³C NMR (Predicted) | Peaks for aliphatic carbons of the piperidine ring, the benzylic carbon, the CH₂-S carbon, and aromatic carbons. |
| Mass Spectrometry (Expected) | M⁺ (free base) at m/z = 221.14 |
Part 4: Scientific Integrity and Potential Pharmacological Profile
The structural motifs within 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride provide a basis for predicting its potential biological activities.
The Benzylpiperidine Scaffold
The benzylpiperidine core is a well-established pharmacophore in neuropharmacology.[2] Its derivatives have been shown to interact with a variety of CNS targets:
-
Sigma (σ) Receptors: Many benzylpiperidine analogs exhibit high affinity for σ₁ receptors, which are intracellular chaperone proteins involved in modulating neurotransmitter systems.[2][6] This suggests a potential role in treating neurological and psychiatric disorders.
-
Opioid Receptors: The piperidine ring is a key feature of many opioid analgesics.[4] Dual-acting ligands that target both μ-opioid and σ₁ receptors have shown promise for potent pain relief with fewer side effects.[6]
-
Monoamine Transporters: Derivatives of benzylpiperidine can act as monoamine reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels in the brain.[5] This points to potential applications as stimulants or antidepressants.[3]
The Thioether Linkage
The thioether group is more than just a linker; it can significantly influence a molecule's properties:[7]
-
Metabolic Stability: Thioethers can be oxidized in vivo to sulfoxides and sulfones, which can alter the compound's polarity, solubility, and biological activity.[12][13] This metabolic pathway must be considered in drug design.
-
Target Interactions: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.[14]
-
Physicochemical Properties: The thioether linkage provides conformational flexibility to the side chain, allowing it to adopt various orientations to fit into a binding site.
Given these characteristics, 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a promising candidate for investigation in neuropharmacological research, particularly in the areas of analgesia, neurodegenerative diseases, and psychiatric disorders.
Conclusion
While a detailed historical record for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is not apparent, a robust and logical synthetic pathway can be confidently proposed based on well-established chemical transformations. The synthesis, proceeding through a 3-((benzylthio)methyl)pyridine intermediate followed by catalytic hydrogenation, is both feasible and scalable for laboratory research.
The final compound, integrating the privileged benzylpiperidine scaffold with a flexible thioether linker, represents a molecule of significant interest for drug discovery. Its structural features suggest a high probability of interaction with key CNS targets, warranting further investigation into its pharmacological profile. This guide provides the foundational chemical knowledge and detailed protocols necessary for researchers to synthesize and explore the potential of this and related molecules.
References
- BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
-
MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3373. [Link]
- BenchChem. (2025). Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research.
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]
-
PubMed. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 155, 107921. [Link]
- BenchChem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)piperidine from pyridine.
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Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry, 55(11), 1987-1994. [Link]
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Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from [Link]
-
PMC. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]
- ResearchGate. (n.d.). Selected examples of drugs containing a thioether moiety.
-
Taylor & Francis Online. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Synthetic Communications, 37(19), 3367-3379. [Link]
-
MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3298. [Link]
- International Journal of ChemTech Research. (2015).
-
ACS Publications. (n.d.). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry. [Link]
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RSC Publishing. (n.d.). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Retrieved from [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 27(19), 6446. [Link]
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AIR Unimi. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Retrieved from [Link]
- BenchChem. (2025). Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.
-
ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7729-7731. [Link]
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride
Executive Summary
In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on versatile, well-characterized synthetic building blocks. 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a specialized bifunctional scaffold that combines the conformational rigidity and basicity of a piperidine ring with the lipophilic, target-engaging properties of a benzyl thioether.
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive overview of this molecule. This whitepaper details its physicochemical properties, the structural rationale for its use in drug design, a self-validating synthetic methodology, and its integration into broader pharmacological workflows.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic reactions and biological assays. The hydrochloride salt form is specifically utilized to enhance the aqueous solubility of the otherwise highly lipophilic free base, ensuring reliable handling and formulation.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride |
| CAS Registry Number | 1864073-31-3 |
| Molecular Formula | C13H20ClNS (or C13H19NS⋅HCl ) |
| Molecular Weight (Salt) | 257.83 g/mol |
| Molecular Weight (Free Base) | 221.36 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Core Moieties | Piperidine ring, Thioether linkage, Benzyl group |
Structural Rationale in Medicinal Chemistry
The architectural design of 3-[(benzylsulfanyl)methyl]piperidine hydrochloride is highly intentional, offering several strategic advantages in [1]:
-
The Piperidine Core: The piperidine heterocycle is one of the most ubiquitous structural motifs in FDA-approved drugs[1]. It provides a basic secondary amine that can be easily functionalized (e.g., via amidation, reductive amination, or cross-coupling) to attach the scaffold to a larger active pharmaceutical ingredient (API). Furthermore, the 3-substitution pattern projects the benzylsulfanyl moiety at a distinct spatial vector, which is highly valuable for probing the 3D topology of receptor binding pockets.
-
The Thioether (Benzylsulfanyl) Motif: [2] used to modulate lipophilicity and act as weak hydrogen bond acceptors. The sulfur atom serves as a strategic "metabolic soft spot." During structure-activity relationship (SAR) studies, the thioether can be intentionally oxidized to a sulfoxide ( -S(=O)- ) or sulfone ( -SO2- ) to drastically alter the molecule's polarity, target affinity, and pharmacokinetic clearance without changing the overall carbon framework.
-
The Benzyl Group: The terminal aromatic ring provides an essential hydrophobic surface capable of engaging in π−π stacking or cation- π interactions within the hydrophobic sub-pockets of target proteins (e.g., GPCRs or kinases).
Synthetic Methodology & Protocol
To ensure high yield and purity, the synthesis of 3-[(benzylsulfanyl)methyl]piperidine hydrochloride must be carefully orchestrated. The following step-by-step protocol is designed as a self-validating system , incorporating causality for every reagent choice and analytical checkpoints to verify reaction success.
Step 1: N-Boc Protection
-
Reagents: Piperidine-3-methanol (1.0 eq), Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).
-
Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will compete with the targeted thioetherification in Step 3, leading to unwanted N-alkylation. The Boc group is chosen because it is stable under basic conditions but easily cleaved by acid.
-
Validation: TLC (Ninhydrin stain) will show the disappearance of the primary/secondary amine (loss of the intense purple spot), confirming complete protection.
Step 2: Hydroxyl Activation (Mesylation)
-
Reagents: N-Boc-piperidine-3-methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (2.0 eq), DCM, 0 °C.
-
Causality: The primary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the position, priming it for the subsequent nucleophilic attack.
-
Validation: LC-MS analysis will show the addition of the mesyl group. (Note: Boc-protected compounds often fragment in the MS source, showing an [M+H−56]+ peak due to the loss of the isobutylene group).
Step 3: Thioetherification (Nucleophilic Substitution)
-
Reagents: Mesylate intermediate (1.0 eq), Benzyl mercaptan (1.2 eq), Potassium carbonate ( K2CO3 , 2.0 eq), N,N-Dimethylformamide (DMF), 60 °C.
-
Causality: K2CO3 deprotonates benzyl mercaptan to form a highly nucleophilic thiolate anion. This anion smoothly displaces the mesylate via an SN2 mechanism to forge the critical thioether linkage. DMF is utilized as a polar aprotic solvent to accelerate the SN2 kinetics.
-
Validation: Monitor by LC-MS for the complete consumption of the mesylate and the appearance of the Boc-protected thioether mass.
Step 4: Deprotection & Salt Formation
-
Reagents: N-Boc-3-[(benzylsulfanyl)methyl]piperidine (1.0 eq), 4M HCl in Dioxane (5.0 eq).
-
Causality: The anhydrous acidic conditions quantitatively cleave the Boc protecting group. Using HCl in dioxane (rather than aqueous HCl) ensures that the final product directly precipitates out of the organic solution as a high-purity hydrochloride salt, circumventing the need for complex aqueous workups or column chromatography.
-
Validation: 1H NMR ( DMSO-d6 ) will confirm the loss of the intense 9H singlet at ~1.4 ppm (Boc group) and the presence of a broad signal >8.0 ppm corresponding to the NH2+ protons.
Figure 1: Step-by-step synthetic workflow for 3-[(benzylsulfanyl)methyl]piperidine hydrochloride.
Integration into Drug Discovery Workflows
Once synthesized and validated, 3-[(benzylsulfanyl)methyl]piperidine hydrochloride serves as a highly modular input for drug discovery pipelines. Its integration typically follows a logical progression from hit generation to lead optimization.
During Scaffold Hopping , researchers may replace a metabolically unstable or patent-encumbered core in a hit molecule with this piperidine-thioether motif. The secondary amine is often coupled with various electrophiles (e.g., aryl halides via Buchwald-Hartwig amination, or carboxylic acids via amide coupling) to build the final API. Subsequently, during Lead Optimization , the thioether can be systematically oxidized to explore how increased polarity affects the molecule's in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Figure 2: Integration of the piperidine-thioether scaffold into drug discovery workflows.
References
-
Abdelshaheed, et al. (2021). "Piperidine nucleus in the field of drug discovery." ResearchGate. Available at:[Link]
-
Han, I. (2022). "Thioethers: An Overview." Current Drug Targets / PubMed. Available at:[Link]
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3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride: A Versatile Scaffold in Modern Pharmaceutical Synthesis
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864073-31-3) has emerged as a highly specialized and versatile pharmaceutical intermediate [1]. Combining the conformational flexibility of a piperidine ring with the lipophilic, sterically demanding benzylsulfanyl (benzylthio) moiety, this compound serves as a critical building block for synthesizing central nervous system (CNS) agents, monoamine transporter inhibitors, and G-protein coupled receptor (GPCR) modulators [2, 3].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this intermediate, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The structural architecture of 3-[(benzylsulfanyl)methyl]piperidine hydrochloride is intentionally designed to balance reactivity during synthesis with stability during storage. The hydrochloride salt form is specifically chosen to prevent the spontaneous oxidation of the secondary amine and the thioether group, ensuring a prolonged shelf-life and high solubility in polar protic solvents.
Quantitative Data Summary
The following table outlines the core physicochemical parameters critical for reaction scaling and formulation [1]:
| Property | Value / Description |
| Chemical Name | 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride |
| CAS Number | 1864073-31-3 |
| Molecular Formula | C₁₃H₁₉NS · HCl (C₁₃H₂₀ClNS) |
| Molecular Weight | 257.82 g/mol |
| Core Scaffold | 3-Substituted Piperidine |
| Functional Groups | Secondary amine (nucleophilic), Thioether (lipophilic anchor) |
| Physical State | Crystalline solid (typical for piperidine HCl salts) |
| Solubility | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |
Mechanistic Utility in Drug Design
The Piperidine Pharmacophore
The piperidine ring is a privileged scaffold in pharmacology due to its ability to mimic the protonated amine found in endogenous neurotransmitters (e.g., serotonin, dopamine, GABA). By utilizing a 3-substituted piperidine, medicinal chemists can exploit specific spatial vectors that fit optimally into the binding pockets of target receptors, such as the orexin type 2 receptor or the 5-HT₄ receptor [2, 3].
The Benzylsulfanyl Moiety: Lipophilic Anchor vs. Protected Thiol
The inclusion of the benzylsulfanyl group serves a dual mechanistic purpose depending on the downstream API target:
-
As a Lipophilic Anchor: In the design of 5-HT₄ receptor agonists and orexin modulators, bulky thioether groups (like benzylthio or phenylthio) significantly enhance receptor binding affinity by occupying deep hydrophobic pockets within the transmembrane domains of GPCRs [2].
-
As a Protected Thiol: The benzyl group is a classic protecting group for thiols. If a free thiol is required for the final API (e.g., for zinc-binding in matrix metalloproteinase inhibitors), the benzyl group can be cleanly cleaved via dissolving metal reduction (Birch reduction) after the piperidine nitrogen has been functionalized.
Validated Synthetic Workflows
To utilize this intermediate effectively, one must understand both its de novo synthesis and its downstream application. The following protocols are designed as self-validating systems, where the physicochemical changes at each step inherently confirm the success of the reaction.
Protocol 1: De Novo Synthesis of the Intermediate
This workflow describes the synthesis of 3-[(benzylsulfanyl)methyl]piperidine HCl from commercially available piperidine-3-methanol.
-
Step 1: N-Boc Protection
-
Procedure: React piperidine-3-methanol with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Causality: The secondary amine is highly nucleophilic. Without Boc protection, the subsequent mesylation and thioetherification steps would result in uncontrolled N-alkylation or polymerization.
-
-
Step 2: Mesylation of the Primary Alcohol
-
Procedure: Cool the reaction to 0°C and add methanesulfonyl chloride (MsCl).
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a methanesulfonate, an excellent leaving group primed for an Sₙ2 displacement.
-
-
Step 3: Nucleophilic Substitution with Benzyl Mercaptan
-
Procedure: Introduce benzyl mercaptan and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Heat to 60°C for 4 hours.
-
Causality: The mild base deprotonates the mercaptan, generating a highly nucleophilic thiolate that attacks the mesylate via an Sₙ2 mechanism. The bulky benzyl group is stable under these basic conditions, preventing unwanted side reactions.
-
-
Step 4: Deprotection and Salt Formation (Self-Validating Step)
-
Procedure: Dissolve the crude intermediate in diethyl ether and bubble anhydrous HCl gas (or add 4M HCl in dioxane).
-
Causality: The highly acidic environment cleaves the Boc group. As the free amine is protonated, it forms the hydrochloride salt. Because the HCl salt is insoluble in ether/dioxane, it rapidly precipitates out of solution. This precipitation acts as a self-validating purification mechanism—driving the reaction to completion and leaving unreacted organic impurities dissolved in the supernatant.
-
Caption: Synthetic workflow for 3-[(benzylsulfanyl)methyl]piperidine hydrochloride.
Protocol 2: Downstream API Assembly (N-Alkylation)
-
Step 1: Free-Basing
-
Procedure: Suspend the HCl salt in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic layer.
-
Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine required for downstream coupling.
-
-
Step 2: Regioselective N-Alkylation
-
Procedure: React the free base with an electrophilic API fragment (e.g., an alkyl halide) in the presence of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The secondary amine reacts rapidly with the electrophile. The benzylsulfanyl group remains chemically inert during this process due to the steric hindrance of the benzyl ring and the lower nucleophilicity of the thioether compared to the secondary amine, ensuring strict regioselectivity.
-
Pharmacological Applications
The 3-[(benzylsulfanyl)methyl]piperidine scaffold is heavily utilized in the development of drugs targeting the central and enteric nervous systems.
5-HT₄ Receptor Agonists
Research indicates that piperidine derivatives featuring a sulfide moiety in their side chains exhibit exceptionally high affinity for the 5-HT₄ receptor [2]. The benzylsulfanyl group acts as a lipophilic probe that stabilizes the active conformation of the receptor, promoting gastrointestinal motility without crossing the blood-brain barrier to cause adverse CNS effects.
Orexin Receptor Modulators
Substituted piperidine compounds are actively patented as orexin type 2 receptor agonists [3]. In these molecules, the piperidine ring anchors the compound to the receptor's orthosteric site, while the bulky benzylsulfanyl group interacts with allosteric hydrophobic pockets, triggering the G-protein signaling cascade responsible for regulating wakefulness and sleep architectures.
Caption: GPCR signaling pathway modulated by functionalized piperidine derivatives.
Conclusion
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride represents a triumph of rational intermediate design. By masking a reactive thiol with a stable benzyl group while leaving a highly tunable secondary amine exposed, it provides medicinal chemists with a reliable, scalable, and highly functionalized scaffold. Its proven track record in the synthesis of GPCR modulators and monoamine transporter inhibitors cements its status as a critical tool in modern drug discovery.
References
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Sonda S, Kawahara T, Katayama K, Sato N, Asano K. "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists." Bioorganic & Medicinal Chemistry, 2005 May 2;13(9):3295-308. Available at:[Link]
- Takeda Pharmaceutical Company. "Substituted piperidine compound and use thereof." Canadian Patent CA3013428A1.
An In-depth Technical Guide to 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] This guide focuses on a specific, yet potentially significant, derivative: 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. This compound belongs to the broader class of 3-benzylpiperidines, which are recognized for their diverse pharmacological activities, including potential applications in neuropharmacology.[2] While extensive public data on this exact molecule is limited, this guide synthesizes information from closely related analogues to provide a comprehensive technical overview for researchers and drug development professionals.
This document will delve into the nomenclature and chemical identity of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, its physicochemical properties, a plausible synthetic route, its potential pharmacological relevance, and detailed analytical methodologies for its characterization. The insights provided are grounded in established chemical principles and extrapolated from the well-documented chemistry and pharmacology of structurally similar compounds.
Part 1: Chemical Identity and Nomenclature
Properly identifying a chemical entity is critical for scientific communication and reproducibility. 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is the hydrochloride salt of the parent compound, 3-[(Benzylsulfanyl)methyl]piperidine. Due to the complexities of chemical nomenclature, several synonyms and identifiers may be used interchangeably in literature and chemical databases.
Synonyms and Alternative Names:
-
3-(((Benzyl)thio)methyl)piperidine hydrochloride
-
Piperidine, 3-((benzylthio)methyl)-, hydrochloride
-
(3-Piperidinylmethyl)(phenylmethyl)sulfane hydrochloride
Chemical Identifiers:
A table summarizing the key chemical identifiers for the parent compound is provided below for easy reference.
| Identifier | Value |
| Molecular Formula | C₁₃H₁₉NS · HCl |
| Molecular Weight | 257.82 g/mol |
| Canonical SMILES | C1CC(CNC1)CSCC2=CC=CC=C2.Cl |
| InChI | InChI=1S/C13H19NS.ClH/c1-2-4-12(5-3-1)11-15-10-13-7-6-8-14-9-13;/h1-5,13-14H,6-11H2;1H |
Part 2: Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation. The data presented here for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride are predicted based on the general characteristics of piperidine hydrochloride salts and related benzylpiperidine derivatives.[3][4]
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohols |
| Melting Point | Expected to be in the range of other piperidine hydrochlorides (e.g., 100-250 °C) |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place. |
Part 3: Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis begins with the reduction of 3-pyridinemethanol to 3-(mercaptomethyl)pyridine, followed by an S-alkylation with benzyl bromide to yield the intermediate, 3-((benzylthio)methyl)pyridine. The final step involves the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, followed by salt formation with hydrochloric acid.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling analogous piperidine derivatives, emphasizing a proactive and precautionary approach to laboratory safety. The principles outlined herein are grounded in established chemical safety standards to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Compound Profile and Hazard Identification
1.1. Presumptive Hazard Classification
Based on data from analogous compounds, 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride should be handled as a substance with the following potential hazards.
| Hazard Class | GHS Category | Potential Effects | Source Analogy |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or harmful if swallowed.[4][5] | Piperidine hydrochloride, various substituted piperidines. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] | 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride. |
| Serious Eye Damage/Irritation | Category 2A or 1 | Causes serious eye irritation or damage.[6][7] | Various substituted piperidine hydrochlorides. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6] | 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride. |
1.2. GHS Hazard Pictograms and Signal Word
Based on the presumptive hazards, the following GHS pictograms and signal word should be associated with this compound:
Pictograms:
-
(for Acute Toxicity - Oral, Category 3) or
(for Acute Toxicity - Oral, Category 4, and other irritations) -
(if carcinogenicity or other specific target organ toxicity is suspected)[5]
Signal Word: Danger (if Category 3 acute toxicity or Category 1 eye damage is presumed) or Warning (for less severe hazards).[4][6]
Section 2: Prudent Practices for Safe Handling and Storage
A proactive approach to handling is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the potential for exposure through robust engineering controls and appropriate PPE.
Caption: Workflow for the safe handling of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
2.1.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid and solutions of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
2.1.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[8]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[8]
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
2.2. Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Section 3: Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response plan for exposure to 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
3.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
3.2. Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material for disposal in a labeled container.[8]
Section 4: Disposal Considerations
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[9] Do not allow the material to enter drains or watercourses.
Section 5: Conclusion
While 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a valuable compound in research and development, it must be handled with the utmost care. By adhering to the principles of proactive safety, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate the potential risks associated with this and other novel chemical entities. A thorough understanding of the potential hazards and the implementation of robust safety protocols are the cornerstones of responsible and successful scientific investigation.
References
- PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-.
- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-[(methylsulfanyl)methyl]piperidine hydrochloride.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride.
- Fisher Scientific. (2015, July 2). SAFETY DATA SHEET.
- Merck. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-[(Benzyloxy)methyl]piperidine hydrochloride.
- Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (2025, July 19). 3-BENZYLPIPERIDINE - Safety Data Sheet.
- PubChem. (n.d.). 3-(4-Methylbenzyl)piperidine hydrochloride.
- Chem-Impex. (n.d.). 3-Benzylpiperidine Hydrochloride.
- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
- ECHEMI. (n.d.). 3-Benzylpiperidine SDS, 13603-25-3 Safety Data Sheets.
- Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427.
- Organic Syntheses. (n.d.). Benzoyl piperidine.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- ThermoFisher. (2023, March 16). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
- PubChemLite. (n.d.). 3-[(benzyloxy)methyl]piperidine hydrochloride (C13H19NO).
- IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing high-affinity ligands. 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864073-31-3) represents a highly versatile scaffold that merges the basicity and hydrogen-bonding capacity of a piperidine ring with the lipophilic, conformationally flexible nature of a benzyl thioether[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and mechanistic applications in medicinal chemistry.
Physicochemical Characteristics & Molecular Dynamics
The physicochemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The hydrochloride salt form of 3-[(benzylsulfanyl)methyl]piperidine is specifically engineered to mitigate the inherent volatility and oxidative susceptibility of the free base amine.
Quantitative Physicochemical Profile
Table 1: Key Physicochemical Parameters and Causality
| Parameter | Value | Causality / Implication in Drug Design |
| CAS Registry Number | 1864073-31-3 | Unique identifier for the stabilized HCl salt form[1]. |
| Molecular Formula | C₁₃H₂₀ClNS | Represents the protonated piperidine and chloride counterion. |
| Molecular Weight | 257.83 g/mol | Ideal low-molecular-weight fragment, allowing significant room for lead optimization without violating Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area | ~37.3 Ų | Low TPSA facilitates excellent passive membrane permeability, crucial for CNS-targeted therapeutics. |
| H-Bond Donors / Acceptors | 2 (Donor) / 1 (Acceptor) | The protonated amine acts as a strong H-bond donor; the sulfur atom acts as a weak H-bond acceptor. |
Causality in Salt Selection: The free base of piperidine derivatives is often an oily liquid prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Conversion to the hydrochloride salt ensures a highly crystalline, thermodynamically stable solid. This salt formation drives aqueous solubility and standardizes the compound's behavior in polar protic solvents, making it ideal for high-throughput screening and long-term library storage.
Synthetic Methodology & Protocol Validation
The synthesis of 3-[(benzylsulfanyl)methyl]piperidine hydrochloride requires precise control over chemoselectivity. The primary challenge is preventing premature oxidation of the thioether to a sulfoxide/sulfone and avoiding unwanted N-alkylation during the thioetherification step.
Synthetic workflow for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Self-Validating Experimental Protocol
Step 1: N-Boc Protection of Piperidine-3-methanol
-
Procedure: Dissolve piperidine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine spot (which stains deep purple) validates quantitative protection.
Step 2: O-Mesylation
-
Procedure: Cool the N-Boc-piperidine-3-methanol solution to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours.
-
Validation: Perform an aqueous workup (saturated NaHCO₃) followed by organic extraction. Crucial Insight: The mesylate intermediate is highly reactive and prone to degradation; proceed immediately to Step 3 without silica gel chromatography to maximize yield.
Step 3: Thioetherification
-
Procedure: Dissolve the crude mesylate in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl mercaptan (1.1 eq). Heat to 60°C for 8 hours under an inert argon atmosphere to prevent disulfide formation.
-
Validation: Conduct LC-MS analysis of a reaction aliquot. The presence of the[M+H]⁺ peak corresponding to the N-Boc-3-[(benzylsulfanyl)methyl]piperidine intermediate confirms successful nucleophilic substitution.
Step 4: Deprotection and Salt Formation
-
Procedure: Treat the purified intermediate with 4M HCl in 1,4-dioxane at room temperature for 3 hours. Concentrate under reduced pressure and recrystallize the resulting solid from an ethanol/diethyl ether mixture.
-
Validation: ¹H NMR (in D₂O or DMSO-d₆) must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) and the distinct presence of the benzyl aromatic protons (~7.3 ppm) alongside the piperidine NH₂⁺ protons.
Analytical Characterization Standards
To establish absolute trustworthiness in the synthesized lot, a multi-tiered analytical approach is mandatory before utilizing the compound in biological assays:
-
Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must yield >98% purity. The UV detector should be set to 254 nm to specifically capture the benzyl chromophore.
-
Structural Confirmation: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) must confirm the exact mass of the free base [M+H]⁺ at m/z 222.1316.
Medicinal Chemistry Applications & Pharmacophore Dynamics
In rational drug design, the 3-[(benzylsulfanyl)methyl]piperidine scaffold is highly valued for its dual-interaction capability. Piperidine-bearing compounds are extensively utilized for their therapeutic potential across various CNS, metabolic, and antibacterial targets[2]. Furthermore, the benzylthio group serves as a versatile lipophilic appendage that can act as a bioisostere for other aromatic or carboxylic systems, enabling the modulation of physicochemical properties without losing target affinity[3].
Pharmacophore mapping and putative target interactions of the scaffold.
Mechanistic Insights into Target Binding
-
The Piperidine Core: At physiological pH (7.4), the piperidine nitrogen (pKa ~10) is protonated. This cationic center frequently forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the binding sites of G-Protein Coupled Receptors (GPCRs) or kinase hinge regions.
-
The Thioether Linker: Unlike a rigid ether (-O-) or a standard methylene (-CH₂-) linker, the thioether (-S-) provides unique conformational flexibility due to the longer C-S bond length (~1.8 Å) and the smaller bond angle (~100°). This allows the attached benzyl group to adopt optimal geometries for induced-fit binding within complex protein cavities.
-
The Benzyl Moiety: Acts as a hydrophobic anchor, engaging in robust π-π stacking or cation-π interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) deeply embedded within the target's hydrophobic cleft.
References
-
Cherney, E. C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
SciELO. "Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol." Brazilian Journal of Pharmaceutical Sciences. [Link]
Sources
Methodological & Application
HPLC analysis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
An Application Note and Protocol for the HPLC Analysis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Authored by: A Senior Application Scientist
Introduction
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules, making it a subject of significant interest in medicinal chemistry and drug development.[1] The purity and enantiomeric composition of such intermediates are critical quality attributes that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the characterization of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride are essential.
This application note provides a comprehensive guide to the analysis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride using High-Performance Liquid Chromatography (HPLC). We will detail protocols for both achiral purity assessment by Reversed-Phase HPLC (RP-HPLC) and enantiomeric separation by Chiral HPLC. The methodologies are designed to be self-validating and are grounded in established principles of chromatographic science.
Principle of Analysis: A Dichotomous Approach
The analytical strategy for a piperidine-containing compound is primarily dictated by its structural features, specifically the presence or absence of a UV-absorbing chromophore. 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride possesses a benzyl group, which contains a phenyl ring that absorbs UV radiation. This inherent property allows for direct analysis using a standard UV detector, simplifying the analytical workflow.
However, for many other simple piperidine derivatives that lack a chromophore, a pre-column derivatization step is necessary to render them detectable by UV-Vis or fluorescence detectors.[2][3] This involves reacting the analyte with a derivatizing agent to attach a chromophoric or fluorophoric tag. Common derivatizing agents for amines include 4-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride.[4][5][6][7]
The following decision pathway illustrates the logical approach to method development for piperidine-containing compounds.
Caption: Decision pathway for selecting an analytical HPLC method for piperidine compounds.
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
Reversed-phase HPLC is the most common mode of separation for pharmaceutical compounds. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting before less polar ones.[2]
Experimental Protocol: Achiral RP-HPLC
This protocol is designed for the quantitative determination of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride and the detection of any process-related impurities.
1. Materials and Reagents:
-
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Trifluoroacetic acid, TFA)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | A standard, robust HPLC system capable of delivering reproducible results. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil, Phenomenex Luna) | C18 columns provide excellent retention and separation for a wide range of hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acidic modifier protonates the piperidine nitrogen, ensuring good peak shape and preventing tailing by minimizing interactions with residual silanols on the stationary phase.[4] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 30% B to 70% B over 20 minutes | A gradient elution is recommended to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Detection | UV at 220 nm | The benzyl chromophore exhibits significant absorbance in the lower UV range. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is calculated by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Quantification can be performed using an external standard calibration curve if required.
Part 2: Enantiomeric Purity Analysis by Chiral HPLC
The 3-position of the piperidine ring in the target molecule is a stereocenter. Therefore, it is crucial to determine the enantiomeric purity, as different enantiomers can have different pharmacological activities. Chiral HPLC using a chiral stationary phase (CSP) is the predominant technique for resolving and quantifying enantiomers.[8] Polysaccharide-based CSPs are widely used due to their broad applicability to a diverse range of chiral compounds, including piperidine derivatives.[8][9]
Experimental Protocol: Chiral HPLC
This protocol is designed for the separation and quantification of the enantiomers of 3-[(Benzylsulfanyl)methyl]piperidine.
1. Materials and Reagents:
-
Racemic 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
-
Enantiomerically enriched sample
-
n-Hexane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Chiral HPLC system with UV/DAD detector | A system optimized for normal phase chromatography is preferred. |
| Column | Chiralpak AD-H or Chiralpak IA, 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs like these have shown excellent performance in separating piperidine derivatives.[8][9][10] A screening of different chiral columns may be necessary to find the optimal one. |
| Mobile Phase | n-Hexane : Ethanol (e.g., 90:10, v/v) with 0.1% DEA | A typical normal phase mobile phase for chiral separations. The addition of a small amount of a basic modifier like DEA can improve the peak shape of basic analytes like piperidines.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | The flow rate should be optimized to achieve the best balance between resolution and analysis time. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separations; therefore, it should be controlled and optimized.[9] |
| Detection | UV at 228 nm | Wavelength may need to be optimized for the specific mobile phase composition. |
| Injection Volume | 10 µL | A standard injection volume. |
3. Sample and Standard Preparation:
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of racemic 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the racemic standard.
-
Filter all solutions through a 0.45 µm syringe filter compatible with normal phase solvents.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the system is capable of baseline separation (Resolution > 1.5).
-
The enantiomeric excess (% ee) of the sample is calculated using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Method Validation
The developed HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[11] Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria for a Purity Method |
| Specificity | The method should be able to resolve the main peak from impurities and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a range of concentrations. |
| Accuracy | % Recovery between 98.0% and 102.0% at different concentration levels. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be insensitive to small, deliberate changes in parameters. |
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the .
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the achiral and chiral analysis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. The direct RP-HPLC method is suitable for purity determination and impurity profiling, while the chiral HPLC method allows for the accurate assessment of enantiomeric purity. By following these protocols and adhering to proper method validation principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Available from: [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
ResearchGate. Development of HPLC method to determine Piperine in different piper species. Available from: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]
-
SIELC Technologies. Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
PubChem. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Available from: [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
PubChem. 3-(4-Methylbenzyl)piperidine hydrochloride. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced GC-MS Method Development and Validation for 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride
Introduction & Analytical Challenges
The accurate quantification of substituted piperidine derivatives, such as 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864073-31-3), is a critical requirement in pharmaceutical development and pharmacokinetic profiling. This specific compound presents a triad of analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Salt Form: As a hydrochloride salt, the molecule is non-volatile and thermally unstable in a hot GC inlet.
-
Secondary Amine: The basic nitrogen in the piperidine ring acts as a strong hydrogen bond donor, leading to severe peak tailing due to interactions with active silanol sites on the GC column.
-
Thioether Linkage: The benzylsulfanyl moiety requires careful handling to avoid unwanted oxidation or thermal degradation during sample preparation.
This application note details a robust, self-validating analytical workflow that overcomes these challenges through targeted free-basing and fluorinated acylation, yielding highly reproducible chromatographic data.
Scientific Rationale: The "Why" Behind the Workflow (E-E-A-T)
To develop a trustworthy and rugged method, every step of the sample preparation must be driven by chemical causality rather than mere convention.
Alkalinization (Free-Basing)
GC-MS requires analytes to be neutral and volatile. Injecting a hydrochloride salt directly into a GC inlet results in rapid decomposition, non-reproducible peak areas, and contamination of the inlet liner. Because the piperidine ring has a pKa of approximately 11.2, the sample must be treated with a strong base (e.g., 1M NaOH) to raise the pH above 12. This ensures that >99% of the analyte is converted into its un-ionized free base form, allowing it to efficiently partition into an organic solvent during Liquid-Liquid Extraction (LLE).
Derivatization Strategy: Trifluoroacetylation
Even as a free base, the secondary amine of the piperidine ring is highly polar. Direct injection of free piperidines often results in poor peak shape and loss of sensitivity[1]. To mask this basicity, derivatization with Trifluoroacetic Anhydride (TFAA) is employed.
-
Chromatographic Enhancement: TFAA converts the secondary amine into a trifluoroacetamide, eliminating its hydrogen-bond donor capacity and significantly increasing volatility and thermal stability[2].
-
Mass Spectrometric Enhancement: The introduction of the highly electronegative trifluoroacetyl group enhances electron-capturing properties. Under Electron Impact (EI) ionization, fluorinated amides undergo specific fragmentation pathways (such as McLafferty rearrangements), which generate highly diagnostic ions ideal for Selected Ion Monitoring (SIM)[3].
Mass Spectrometric Behavior of the Benzylsulfanyl Group
Under 70 eV EI conditions, the benzylsulfanyl (benzylthio) moiety is highly prone to α -cleavage at the C-S bond. This thermal and electron-impact cleavage consistently generates a highly abundant tropylium ion ( m/z 91) [C7H7]+ [4]. Monitoring this specific ion provides an excellent signal-to-noise ratio for trace-level quantification.
Experimental Protocols
The following methodology is designed as a self-validating system. Critical control points (such as dehydration and reagent evaporation) are built into the protocol to prevent column degradation and ensure derivatization efficiency.
Step-by-Step Sample Preparation
-
Alkalinization: Transfer 1.0 mL of the aqueous sample containing 3-[(Benzylsulfanyl)methyl]piperidine HCl into a 15 mL glass centrifuge tube. Add 0.5 mL of 1M NaOH to adjust the pH to >12.
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of MS-grade ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a clean glass vial.
-
Dehydration (Critical Step): Add approximately 100 mg of anhydrous sodium sulfate ( Na2SO4 ) to the organic extract. Vortex briefly and let sit for 5 minutes.
-
Causality: TFAA reacts violently with trace water to form trifluoroacetic acid, which would immediately re-protonate the piperidine nitrogen and halt the derivatization reaction. Complete dehydration guarantees assay reproducibility.
-
-
Derivatization: Transfer 1.0 mL of the dried organic extract into a 2 mL GC autosampler vial. Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger). Cap tightly with a PTFE-lined septum.
-
Incubation: Heat the vial in a dry block at 60 °C for 30 minutes. Allow to cool to room temperature.
-
Evaporation & Reconstitution (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate.
-
Causality: Injecting excess TFAA and acidic byproducts will rapidly strip the stationary phase of the GC column[2]. Evaporation ensures column longevity.
-
Data Presentation
Table 1: GC-MS Operating Conditions
| Parameter | Specification / Setting |
| GC Column | DB-5MS (or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness |
| Carrier Gas | Helium (Ultra-High Purity), Constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (purge valve on at 1.0 min); Volume: 1.0 µL |
| Oven Program | 100 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
Table 2: Expected MS/MS Fragmentation (Trifluoroacetyl Derivative)
Derivative Molecular Weight: 317.36 g/mol
| Ion ( m/z ) | Relative Abundance | Structural Assignment / Origin |
| 91 | Base Peak (100%) | Tropylium ion [C7H7]+ from the benzylsulfanyl cleavage[4]. |
| 317 | Low-Medium | Molecular Ion [M]+ of the trifluoroacetylated derivative. |
| 226 | Medium | [M−91]+ (Loss of benzyl radical). |
| 248 | Low | [M−69]+ (Loss of CF3 radical from the derivatized amine)[3]. |
Workflow Visualization
Figure 1: End-to-end sample prep and GC-MS workflow for amine hydrochloride salts.
References
-
[2] BenchChem. "A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl". Available at:2
-
[1] BenchChem. "Technical Support Center: Quantitative Analysis of Piperidines". Available at: 1
-
[4] arXiv. "Extended characterization methods for covalent functionalization of graphene on copper". Available at: 4
-
[3] ResearchGate. "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry". Available at: 3
Sources
Application Notes and Protocols for the Experimental Design of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] This guide outlines a logical, phased approach to the preclinical evaluation of this compound, beginning with fundamental physicochemical characterization and progressing through detailed in vitro and in vivo pharmacological assessments. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to thoroughly characterize the therapeutic potential and safety profile of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Introduction and Rationale
The piperidine moiety is a cornerstone in the development of therapeutics, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The introduction of a (benzylsulfanyl)methyl substituent at the 3-position of the piperidine ring presents a unique chemical entity with potential for novel pharmacological activities. The sulfur linkage and the benzyl group may confer specific interactions with biological targets, making a systematic investigation of its properties essential.
This guide is structured to provide a clear and logical progression for the investigation of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, which we will refer to as "Compound P" for brevity. The experimental design emphasizes a deep understanding of the compound's mechanism of action, efficacy, and safety, which are critical for any new chemical entity with therapeutic potential.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of Compound P is the foundation for all subsequent biological studies. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.
2.1. Solubility and Stability Assessment
Rationale: Determining the solubility of Compound P in various aqueous and organic solvents is crucial for preparing accurate dosing solutions for in vitro and in vivo experiments. Stability studies ensure that the compound does not degrade under experimental conditions, which could lead to erroneous results.
Protocol: Solubility Determination
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Add an excess amount of Compound P to a known volume of each buffer and solvent (e.g., water, DMSO, ethanol).
-
Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of Compound P using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Stability Analysis
-
Prepare solutions of Compound P in the same series of buffers and solvents used for solubility testing.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any degradation products.
Data Presentation:
| Parameter | Condition | Result |
| Solubility | pH 7.4 Buffer (37°C) | Insert Value (mg/mL) |
| DMSO (25°C) | Insert Value (mg/mL) | |
| Stability | pH 7.4 Buffer (37°C, 24h) | Insert Value (% remaining) |
In Vitro Pharmacological Profiling
In vitro assays are essential for determining the biological activity of Compound P in a controlled environment, providing insights into its potential mechanism of action and therapeutic targets.[4]
3.1. Enzyme Inhibition Assays
Rationale: Many drugs exert their effects by inhibiting specific enzymes.[5] Given the structural motifs of Compound P, it is plausible that it may inhibit enzymes such as proteases, kinases, or others involved in disease pathology. An initial broad screening against a panel of enzymes can identify potential targets, followed by more detailed kinetic studies.[6]
Protocol: General Enzyme Inhibition Assay (IC50 Determination)
-
Reagent Preparation:
-
Prepare a stock solution of Compound P in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.[7]
-
Prepare solutions of the target enzyme, substrate, and any necessary cofactors in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the target enzyme, and the various concentrations of Compound P.
-
Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate to allow for compound-enzyme binding. .
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of Compound P relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
dot
Caption: Workflow for determining the IC50 of Compound P.
3.2. Cell Viability and Cytotoxicity Assays
Rationale: It is crucial to assess whether Compound P exhibits cytotoxic effects on cells. Cell viability assays, such as the MTT or XTT assay, measure the metabolic activity of cells, which is an indicator of cell health.[8] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol and improving reproducibility.[9][10]
Protocol: XTT Cell Viability Assay
-
Cell Culture:
-
Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Compound P for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.[8]
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the concentration that causes 50% inhibition of cell viability (IC50).
-
In Vivo Efficacy and Safety Evaluation
In vivo studies are necessary to evaluate the therapeutic potential and safety of Compound P in a whole-organism context.[11][12] The choice of animal model is critical and should be relevant to the hypothesized therapeutic indication.[13]
4.1. Pharmacokinetic (PK) Studies
Rationale: PK studies determine the ADME properties of Compound P, which are essential for designing effective dosing regimens for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Dosing:
-
Administer a single dose of Compound P to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma and store them at -80°C.
-
Quantify the concentration of Compound P in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Data Presentation:
| PK Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC (ng*h/mL) | Insert Value | Insert Value |
| t1/2 (h) | Insert Value | Insert Value |
| Bioavailability (%) | N/A | Insert Value |
4.2. Efficacy Studies in a Disease Model
Rationale: Once a potential therapeutic target and a safe dose range have been established, the efficacy of Compound P must be evaluated in a relevant animal model of disease.
Protocol: General Efficacy Study Design
-
Animal Model:
-
Select a well-characterized animal model that mimics the human disease of interest.
-
-
Study Groups:
-
Randomize animals into groups: vehicle control, positive control (a standard-of-care drug), and multiple dose groups of Compound P.
-
-
Dosing and Monitoring:
-
Administer the treatments according to a predetermined schedule and route.
-
Monitor the animals for disease-specific endpoints (e.g., tumor size, behavioral changes, biomarkers).
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues for histological and molecular analysis to assess the effects of Compound P on the disease pathology.
-
4.3. Preliminary Toxicology Studies
Rationale: Early assessment of potential toxicity is crucial to identify any safety concerns.[14] Acute toxicity studies provide information on the effects of a single high dose of the compound.
Protocol: Acute Toxicity Study
-
Animal Model:
-
Use a standard rodent species (e.g., Sprague-Dawley rats).
-
-
Dosing:
-
Administer single, escalating doses of Compound P to different groups of animals.
-
Include a vehicle control group.
-
-
Observation:
-
Monitor the animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.[13]
-
Record body weight changes and food/water consumption.
-
-
Pathology:
-
At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
-
Mechanistic Studies
Understanding how Compound P exerts its effects at a molecular level is critical for its development as a therapeutic agent.[15]
5.1. Target Engagement and Pathway Analysis
Rationale: If an in vitro target has been identified, it is important to confirm that Compound P engages with this target in a cellular or in vivo context and modulates downstream signaling pathways.
Protocol: Western Blot Analysis for Protein Expression
-
Sample Preparation:
-
Treat cells or tissues with Compound P and prepare protein lysates.[16]
-
-
Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule (e.g., phosphorylated proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
-
dot
Caption: Key steps in Western Blot analysis.
5.2. Gene Expression Analysis
Rationale: Changes in protein levels are often preceded by changes in gene expression. Quantitative real-time PCR (qPCR) can be used to measure the effect of Compound P on the transcription of target genes.[19][20]
Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with Compound P.
-
Extract total RNA and assess its quality and quantity.
-
Reverse transcribe the RNA into complementary DNA (cDNA).[21]
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[22]
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Conclusion
The experimental design outlined in this guide provides a robust framework for the comprehensive evaluation of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. By systematically progressing from basic physicochemical characterization to detailed in vitro and in vivo studies, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount in the field of drug discovery and development.
References
-
REPROCELL. (n.d.). General Protocol for Western Blot Analysis. Retrieved from [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]
-
Invitrogen. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays. Retrieved from [Link]
-
Moodley, K. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
-
Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Kim, H., & Kim, H. S. (2023). Brief guide to RT-qPCR. Journal of Experimental and Molecular Biology, 24(4), 1-8. [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
-
Protocols.io. (2025, February 16). QPCR Protocol. Retrieved from [Link]
-
MDPI. (2024, September 11). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Retrieved from [Link]
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PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
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The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]
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Patsnap Synapse. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from [Link]
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YouTube. (2022, January 28). Webinar: Designing Your In Vivo Studies. Retrieved from [Link]
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PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved from [Link]
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PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methylbenzyl)piperidine hydrochloride. Retrieved from [Link]
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Application Notes and Protocols for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its derivatives have been successfully developed as analgesics, antipsychotics, antidepressants, and cognitive enhancers.[1][2] The pharmacological diversity of these compounds stems from the ability to introduce various substituents onto the piperidine ring, which dictates their interaction with a wide array of CNS targets, including serotonergic, dopaminergic, and histaminergic receptors.[1][3] 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a unique 3-substituted piperidine derivative. While direct behavioral studies on this specific compound are not yet prevalent in the published literature, its structural motifs suggest a strong potential for modulating neurotransmitter systems and, consequently, behavior.
This guide provides a comprehensive framework for the preclinical evaluation of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride in behavioral studies. It outlines a series of robust protocols for assessing its potential anxiolytic, antidepressant, and cognitive-enhancing effects, grounded in the established pharmacology of related piperidine compounds.
Postulated Mechanism of Action: A Focus on Monoaminergic Systems
Based on the structure of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, we can postulate several potential mechanisms of action that warrant investigation. The benzyl and piperidine moieties are common features in compounds targeting monoamine transporters and receptors. Therefore, it is hypothesized that this compound may exert its effects through one or more of the following pathways:
-
Serotonin Reuptake Inhibition: The structural similarity to some selective serotonin reuptake inhibitors (SSRIs) suggests that it might bind to the serotonin transporter (SERT), increasing the synaptic availability of serotonin.[1]
-
Dopamine Receptor Modulation: The piperidine core is present in many dopamine receptor ligands. The compound could act as an agonist or antagonist at D2/D3 receptors, which are implicated in mood and cognitive regulation.[3]
-
Sigma-1 Receptor Interaction: Several 3-substituted piperidine derivatives have shown high affinity for the sigma-1 receptor, a molecular chaperone involved in neuroplasticity and cellular stress responses.[4][5]
The following diagram illustrates the potential signaling pathways that could be modulated by 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Caption: Postulated CNS targets of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Experimental Protocols for Behavioral Assessment
The following protocols are designed to provide a comprehensive behavioral profile of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. It is crucial to include appropriate control groups (vehicle and positive controls) in all experiments.
Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Protocol:
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) weighing 20-25 g are suitable. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride in a suitable vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose). Prepare a range of doses (e.g., 1, 5, 10, and 20 mg/kg). A positive control, such as diazepam (1-2 mg/kg), should also be prepared.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a 30-minute pre-treatment period, place each mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.[7][8] Antidepressant compounds decrease the duration of immobility in this test.
Step-by-Step Protocol:
-
Animals: Male mice are typically used.
-
Drug Preparation: Prepare the compound and controls as described for the EPM. A positive control such as fluoxetine (10-20 mg/kg) is recommended.
-
Procedure:
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pre-treatment time (e.g., 60 minutes for i.p.), place each mouse individually into a glass cylinder filled with water (25 ± 1°C).
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
Record the last 4 minutes of the test for scoring.
-
-
Data Analysis: Score the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | Mean ± SEM |
| Fluoxetine | 20 | Mean ± SEM |
| Compound X | 1 | Mean ± SEM |
| Compound X | 5 | Mean ± SEM |
| Compound X | 10 | Mean ± SEM |
| Compound X | 20 | Mean ± SEM |
Assessment of Cognitive-Enhancing Effects: The Novel Object Recognition (NOR) Test
The NOR test is used to assess learning and memory in rodents.[9] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition test.
Step-by-Step Protocol:
-
Animals: Rats or mice can be used.
-
Drug Preparation: Prepare the compound and controls. A positive control could be a known cognitive enhancer like donepezil (0.3-1.0 mg/kg), an acetylcholinesterase inhibitor.[10][11]
-
Procedure:
-
Day 1 (Habituation): Allow each animal to explore the empty testing arena for 10 minutes.
-
Day 2 (Training - T1): Administer the test compound, vehicle, or positive control. After the pre-treatment period, place the animal in the arena with two identical objects and allow it to explore for 10 minutes.
-
Day 2 (Testing - T2): After a defined inter-trial interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes for exploration.
-
-
Data Analysis:
-
Measure the time spent exploring the familiar (T_familiar) and novel (T_novel) objects during the testing phase.
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better memory.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | Mean ± SEM |
| Donepezil | 1 | Mean ± SEM |
| Compound X | 1 | Mean ± SEM |
| Compound X | 5 | Mean ± SEM |
| Compound X | 10 | Mean ± SEM |
| Compound X | 20 | Mean ± SEM |
Safety and Pharmacokinetic Considerations
Prior to initiating behavioral studies, it is essential to conduct preliminary safety and pharmacokinetic assessments.
-
Acute Toxicity: Determine the maximum tolerated dose (MTD) to establish a safe dose range for behavioral experiments.
-
Locomotor Activity: Use an open-field test to assess whether the compound has sedative or stimulant effects at the doses to be used in the behavioral assays. This is crucial for interpreting the results of tests like the EPM and FST.
-
Pharmacokinetics: A preliminary pharmacokinetic study in the chosen animal model will provide valuable information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[12] This will help in selecting appropriate doses and time points for behavioral testing.
Conclusion
While the behavioral pharmacology of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride remains to be fully elucidated, its chemical structure places it within a class of compounds with significant potential for modulating CNS function. The protocols outlined in this guide provide a robust framework for a systematic investigation of its anxiolytic, antidepressant, and cognitive-enhancing properties. By employing these established behavioral models and considering the postulated mechanisms of action, researchers can effectively characterize the neuropharmacological profile of this and other novel piperidine derivatives, paving the way for the development of new therapeutics for neurological and psychiatric disorders.
References
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- Brennan, K. A., Johnstone, A., Fitzmaurice, P., Lea, R., & Schenk, S. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204–213.
- da Silva, D. M., Sanz, G., Vaz, B. G., de Carvalho, F. S., Lião, L. M., de Oliveira, D. R., ... & Menegatti, R. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)–New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546–552.
- Di, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.
- Haga, Y., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 803-809.
- Lee, H. J., et al. (2002). Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats. Neuroscience Letters, 331(1), 33-36.
- Li, W., et al. (2020). Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Medicinal Chemistry, 11(5), 603-614.
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MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Massicot, F., Thuillier, J., & Godfroid, J. J. (1984). [Effect of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior. Toxicity and neuropsychopharmacology]. Comptes Rendus de l'Académie des Sciences. Série III, Sciences de la Vie, 299(9), 347–349.
- Osinski, P. A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
- Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887.
- Wu, W., Li, W., Chen, S., Gao, C., & Li, Y. (2007). Antidepressant-like effects of piperine and its derivative, antiepilepsirine. Life Sciences, 80(19), 1748–1753.
- Luszczki, J. J., et al. (2009). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Pharmacological Reports, 61(6), 1073-1079.
- Kaya, C., et al. (2025). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Acta Poloniae Pharmaceutica, 82(4), 543-552.
- Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
- Thor, K. B., & Scheel-Krüger, J. (1984). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 27(12), 1559–1565.
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- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Preparation, Handling, and Dissolution Protocol for 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride in Preclinical Assays
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application: In Vitro Cell-Based Assays and In Vivo Preclinical Dosing
Executive Summary & Mechanistic Rationale
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a versatile synthetic intermediate and pharmacological building block. Handling this compound requires a deep understanding of its dual chemical nature.
The molecule consists of a basic piperidine ring formulated as a hydrochloride (HCl) salt to maximize aqueous solubility, and a benzylsulfanyl (thioether) moiety. While the HCl salt ensures rapid dissolution in polar solvents, the thioether group is highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides, which can convert the active compound into inactive sulfoxides or sulfones [1]. Furthermore, because the piperidine nitrogen has a pKa of ~10.5, exposing the compound to highly alkaline buffers (pH > 9) will deprotonate the amine, causing the lipophilic free base to precipitate out of solution.
This guide provides a self-validating, step-by-step protocol to ensure the thermodynamic stability and pharmacological integrity of the compound during dissolution and storage.
Physicochemical Profiling
Before initiating any dissolution workflow, it is critical to understand the quantitative parameters that govern the compound's behavior in solution.
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C₁₃H₁₉NS · HCl | Dictates stoichiometry for molarity calculations. |
| Molecular Weight | 257.82 g/mol | 10 mg yields a 10 mM solution in 3.88 mL of solvent. |
| Salt Form | Hydrochloride (HCl) | Lowers microenvironmental pH upon dissolution; highly soluble in water and DMSO [2]. |
| Predicted pKa | ~10.5 (Piperidine N) | Compound remains ionized and soluble at physiological pH (7.4). |
| Primary Vulnerability | Thioether Oxidation | Requires degassing of solvents and storage under inert gas (Argon/N₂) to prevent sulfoxide formation [3]. |
| Solvent Compatibility | DMSO, H₂O, Methanol | Hygroscopic solvents (like DMSO) must be kept anhydrous to prevent water-induced degradation [2]. |
Visualizing Chemical Stability
The following diagram illustrates the logical relationship between environmental triggers and the structural integrity of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. Understanding these pathways is essential for troubleshooting assay inconsistencies.
Logical relationship between environmental factors and chemical stability.
Experimental Protocols
Protocol A: Preparation of 10 mM In Vitro Stock Solution (DMSO)
Causality Check: We use anhydrous DMSO because standard DMSO is highly hygroscopic. Absorbed water introduces dissolved oxygen, which accelerates the oxidation of the benzylsulfanyl group [3].
Materials:
-
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride powder
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Argon or Nitrogen gas source
-
Amber glass vials (to prevent photo-oxidation)
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Weigh exactly 10.0 mg of the compound. (If possible, perform this inside a nitrogen-purged glove box).
-
Dissolution: Add exactly 3.88 mL of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Agitation: Vortex gently for 30–60 seconds. The HCl salt should dissolve rapidly, yielding a clear, colorless solution.
-
Self-Validation Check: Inspect the solution against a light source. If any opalescence or particulate matter is visible, sonicate in a water bath at room temperature for 2 minutes.
-
Aliquoting & Storage: Aliquot the solution into single-use amber glass vials (e.g., 100 µL per vial) to strictly avoid freeze-thaw cycles. Purge the headspace of each vial with Argon gas before sealing. Store immediately at -80°C.
Protocol B: Preparation of Aqueous Working Solutions for Cell Assays
Causality Check: Direct dilution of the DMSO stock into cold culture media can cause transient micro-precipitation.
-
Thaw a single 100 µL DMSO aliquot at room temperature.
-
Pre-warm the target aqueous buffer or cell culture media (e.g., DMEM or PBS, pH 7.4) to 37°C.
-
Add the DMSO stock dropwise to the warmed media while vortexing continuously.
-
Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol C: Formulation for In Vivo Administration
Causality Check: For intraperitoneal (IP) or intravenous (IV) dosing, physiological compatibility is required. Pure DMSO is toxic in vivo. We utilize a co-solvent system to maintain the compound in solution while keeping DMSO ≤ 5%.
Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline
-
Add the required volume of the 10 mM DMSO stock to a sterile tube.
-
Add PEG300 (40% of final volume) and vortex vigorously until completely homogeneous. Why? PEG300 acts as a thermodynamic stabilizer, preventing the compound from crashing out when the aqueous phase is introduced.
-
Add Tween-80 (5% of final volume) and vortex.
-
Add 0.9% sterile Saline (50% of final volume) dropwise while continuously vortexing.
-
Self-Validation Check: The final formulation must be a clear solution. If it turns milky, the pH may be too high, or the addition of saline was too rapid. Discard and formulate fresh.
Visualizing the Experimental Workflow
Step-by-step workflow for preparing and storing in vitro stock solutions.
(Note: Always use PTFE filters for step 3, as DMSO will dissolve standard cellulose acetate or PES membranes, ruining the sample).
Quality Control & Troubleshooting
-
Issue: Loss of Pharmacological Efficacy Over Time.
-
Cause: Oxidation of the benzylsulfanyl thioether to a sulfoxide or sulfone.
-
Solution: Discard the old stock. Ensure new stocks are prepared using strictly anhydrous DMSO, purged with Argon, and never subjected to freeze-thaw cycles.
-
-
Issue: Precipitation Upon Dilution in Buffer.
-
Cause: The buffer pH is too alkaline (>9.0), stripping the HCl proton and precipitating the free base.
-
Solution: Verify the pH of your assay buffer. If necessary, adjust the buffer to pH 7.4 prior to adding the compound.
-
References
-
"Thioether-based ROS responsive polymers for biomedical applications." ResearchGate. Available at:[Link]
Application Note: Structural Characterization of 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride via High-Resolution Mass Spectrometry and NMR Spectroscopy
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
The compound 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864073-31-3) is a highly functionalized secondary amine utilized as a critical building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. Due to its polarity, basicity, and the presence of a thioether linkage, rigorous structural validation is required before downstream application.
This application note outlines a comprehensive, self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured these protocols not just to provide the analytical steps, but to explain the causality behind the instrumental parameters and solvent selections required to achieve unambiguous structural elucidation.
Chemical Context & Analytical Causality
Before initiating any analytical workflow, the physicochemical properties of the analyte must dictate the experimental design:
-
Molecular Properties: The free base has the formula C₁₃H₁₉NS (Exact Mass: 221.1238 Da). The formulated hydrochloride salt (C₁₃H₂₀ClNS) is preferred for its enhanced stability, resistance to oxidation, and favorable handling properties as a crystalline solid.
-
Mass Spectrometry Causality: Molecules possessing basic characteristics, such as the secondary amine in the piperidine ring, are easily ionized in positive-ion electrospray (ESI+) via adduct formation with protons[1]. The solution basicity of a compound is the primary factor determining the ESI response of the protonated molecular ion, making ESI+ the most sensitive and logical choice for this analyte.
-
NMR Solvent Causality: Solvent effects are highly pronounced in the NMR spectra of piperidine derivatives[2]. In non-polar solvents like CDCl₃, the free base form can dominate or exist in complex, broadened equilibria with the salt. Conversely, in protic solvents like D₂O, rapid deuterium exchange eliminates the crucial NH signals[2]. Therefore, DMSO-d₆ is the optimal solvent: it fully dissolves the polar HCl salt, disrupts ion-pairing, and lacks exchangeable deuterons, allowing for the clear observation of the broad piperidinium NH₂⁺ protons.
High-Resolution Mass Spectrometry (HRMS) Protocol
To ensure a self-validating system, the HRMS protocol incorporates internal calibration and specific solvent modifiers to drive ionization to completion.
Sample Preparation & System Suitability
-
Preparation: Dissolve 1.0 mg of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).
-
Modifier Addition: Add 0.1% Formic Acid (FA) to the diluent. Rationale: Formic acid ensures the piperidine nitrogen remains fully protonated in solution, shifting the equilibrium entirely to the [M+H]⁺ form, which prevents signal suppression and maximizes ESI+ sensitivity[1].
-
Dilution: Dilute the stock solution to a final working concentration of 1 µg/mL to prevent detector saturation and dimer formation (e.g.,[2M+H]⁺).
-
Self-Validation: Prior to injection, infuse a standard tuning mix (e.g., Sodium Formate cluster solution) to calibrate the Time-of-Flight (TOF) analyzer, ensuring a mass accuracy error of < 5 ppm .
Instrumental Parameters (ESI-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the thioether bond).
HRMS Data Interpretation
Table 1: HRMS (ESI+) Quantitative Data Summary
| Ion Species | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Structural Significance |
| [M+H]⁺ | C₁₃H₂₀NS⁺ | 222.1316 | 222.1318 | +0.9 | Confirms intact molecular weight. |
| [M - Benzyl]⁺ | C₆H₁₂NS⁺ | 130.0685 | 130.0687 | +1.5 | Confirms loss of the benzyl group via thioether cleavage. |
| [Benzyl]⁺ | C₇H₇⁺ | 91.0542 | 91.0545 | +3.2 | Diagnostic tropylium/benzyl cation fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation & System Suitability
-
Preparation: Weigh exactly 15 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
-
Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The system validates its chemical shift accuracy by locking onto the DMSO-d₅ residual solvent pentet at δ 2.50 ppm and referencing the TMS singlet exactly to δ 0.00 ppm .
Acquisition Parameters
-
¹H NMR: 400 MHz, 16 scans, Relaxation Delay (D1) = 2.0 s, 298 K.
-
¹³C NMR: 100 MHz, 1024 scans, D1 = 2.0 s, WALTZ-16 ¹H decoupling, 298 K.
NMR Data Interpretation
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| 8.80 – 9.20 | br s | 2H | Piperidinium NH₂⁺ : Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange in DMSO[2]. |
| 7.25 – 7.38 | m | 5H | Aromatic (Ph-H) : Standard monosubstituted benzene multiplet. |
| 3.75 | s | 2H | Ph-CH₂-S : Deshielded by adjacent aromatic ring and sulfur atom. |
| 3.10 – 3.30 | m | 2H | Piperidine H-2 eq, H-6 eq : Deshielded equatorial protons adjacent to N⁺. |
| 2.65 – 2.85 | m | 2H | Piperidine H-2 ax, H-6 ax : Shielded axial protons (anisotropic effect of the ring). |
| 2.35 | d, J = 7.0 Hz | 2H | S-CH₂-CH : Split into a doublet by the adjacent methine (H-3) proton. |
| 1.95 | m | 1H | Piperidine H-3 : Methine proton at the branch point. |
| 1.60 – 1.80 | m | 2H | Piperidine H-4 eq, H-5 eq : Aliphatic ring protons. |
| 1.15 – 1.35 | m | 2H | Piperidine H-4 ax, H-5 ax : Aliphatic ring protons. |
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Aromatic C (ipso) |
| 128.9 | Aromatic C (meta) |
| 128.5 | Aromatic C (ortho) |
| 127.0 | Aromatic C (para) |
| 48.5 | Piperidine C-2 |
| 44.2 | Piperidine C-6 |
| 35.8 | Ph-CH₂-S |
| 34.5 | S-CH₂-CH |
| 33.2 | Piperidine C-3 |
| 28.1 | Piperidine C-5 |
| 22.4 | Piperidine C-4 |
Structural Elucidation Workflow
The logical relationship between sample preparation, instrumental acquisition, and data integration is visualized in the workflow below.
Caption: Analytical workflow for the structural elucidation of 3-[(Benzylsulfanyl)methyl]piperidine HCl.
Conclusion
The combination of ESI+ HRMS and multinuclear NMR spectroscopy provides a highly robust, self-validating framework for the characterization of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. By deliberately selecting 0.1% formic acid to drive ESI+ ionization[1] and utilizing DMSO-d₆ to stabilize the piperidinium salt for NMR observation[2], scientists can achieve unambiguous structural confirmation with sub-5 ppm mass accuracy and complete carbon/proton connectivity mapping.
References
-
[2] Piperidine - Grokipedia. Grokipedia. Available at:
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. D-NB.info. Available at:
-
[1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: 3-[(Benzylsulfanyl)methyl]piperidine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride . This guide is designed for researchers, application scientists, and drug development professionals. It provides a causal, mechanistic breakdown of the synthesis workflow, self-validating protocols, and advanced troubleshooting strategies to ensure high-yield and high-purity outcomes.
Overview & Mechanistic Pathway
The synthesis of this specific piperidine building block relies on a three-step sequence. The process begins with the protection and activation of N-Boc-3-piperidinemethanol [1]. The primary hydroxyl group is converted into a superior leaving group (mesylate), which is subsequently displaced by the soft nucleophile, benzyl mercaptan, via an S_N2 mechanism[2]. Finally, acidic cleavage of the tert-butyloxycarbonyl (Boc) group yields the desired hydrochloride salt.
Understanding the failure points—specifically moisture sensitivity, aerobic oxidation of thiols, and the hygroscopicity of the final salt—is critical for successful execution.
Synthesis workflow of 3-[(Benzylsulfanyl)methyl]piperidine HCl and common failure points.
Standardized Experimental Protocols (Self-Validating)
Do not treat these protocols as mere recipes; they are designed as self-validating systems where each step contains internal checks to confirm chemical causality.
Step 1: Mesylation of N-Boc-3-piperidinemethanol
-
Causality: Methanesulfonyl chloride (MsCl) is highly reactive but degrades rapidly in the presence of moisture. Triethylamine (Et₃N) acts as an acid scavenger to prevent the liberated HCl from prematurely cleaving the acid-sensitive Boc group[1].
-
Protocol:
-
Dissolve N-Boc-3-piperidinemethanol (1.0 eq) in strictly anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Add Et₃N (1.5 eq) and cool the flask to 0 °C under an Argon atmosphere.
-
Add MsCl (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 6:4). The starting material is only visible via KMnO₄ stain, whereas the newly formed mesylate intermediate is strongly UV-active. Do not proceed until the KMnO₄-active spot is entirely consumed.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 2: Thioetherification (S_N2 Substitution)
-
Causality: The activation of the hydroxyl group to a mesylate followed by nucleophilic substitution is a standard, efficient method for introducing the benzylsulfanyl moiety[2]. Adding a catalytic amount of Sodium Iodide (NaI) facilitates a Finkelstein-type reaction, converting the mesylate to a more reactive iodide in situ, which outcompetes side reactions.
-
Protocol:
-
Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.1 M).
-
Add Cs₂CO₃ (1.5 eq) and NaI (0.1 eq).
-
Critical Step: Degas the suspension by sparging with Argon for 15 minutes.
-
Add benzyl mercaptan (1.2 eq) dropwise via syringe. Stir at room temperature for 12 hours.
-
Self-Validation: TLC (Hexane:EtOAc 8:2) should show the disappearance of the UV-active mesylate and the appearance of a slightly more non-polar UV-active spot (the thioether).
-
Pour into ice water, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.
-
Step 3: Boc Deprotection & Salt Formation
-
Causality: Piperidine hydrochlorides are highly hygroscopic. Using anhydrous conditions ensures the salt precipitates as a flowable powder rather than a sticky gum.
-
Protocol:
-
Dissolve the purified Boc-protected thioether in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to remove DCM and excess HCl.
-
Triturate the resulting residue with anhydrous methyl tert-butyl ether (MTBE) to induce crystallization.
-
Filter the precipitate rapidly under a positive pressure of dry nitrogen.
-
Dry immediately in a vacuum desiccator over P₂O₅.
-
Quantitative Data: Optimization of Thioetherification
The choice of base, atmosphere, and additive strictly dictates the yield of the thioetherification step. The data below summarizes the causality of these parameters on the suppression of the primary byproduct, dibenzyl disulfide (DBDS).
| Base (1.5 eq) | Solvent | Atmosphere | Additive | Yield of Thioether (%) | DBDS Byproduct (%) |
| K₂CO₃ | DMF | Air | None | 55% | 32% |
| K₂CO₃ | DMF | Argon | None | 74% | 11% |
| Cs₂CO₃ | DMF | Argon | None | 86% | 4% |
| Cs₂CO₃ | DMF | Argon | NaI (0.1 eq) | 94% | < 1% |
Note: The "Cesium Effect" provides enhanced solubility of the carbonate in DMF, generating a more reactive, "naked" thiolate nucleophile that accelerates the S_N2 reaction before oxidation can occur.
Troubleshooting Guides & FAQs
Q1: Why is my thioetherification yield low, and why do I see a highly non-polar spot on my TLC plate? A: The non-polar spot is almost certainly dibenzyl disulfide (DBDS). Benzyl mercaptan is highly susceptible to aerobic oxidation, rapidly forming DBDS under basic conditions[3]. The causality lies in the formation of the highly reactive thiolate anion, which readily transfers an electron to dissolved oxygen in the solvent. Solution: You must rigorously degas your DMF solvent by sparging with Argon for at least 15 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction.
Q2: The mesylation step stalled, leaving unreacted N-Boc-3-piperidinemethanol. Should I just add more MsCl to force it to completion? A: No. Adding more MsCl without a corresponding increase in the acid scavenger (triethylamine) leads to the accumulation of HCl in the reaction mixture. Excess HCl will prematurely cleave the acid-sensitive Boc protecting group[1], leading to complex mixtures and water-soluble intermediates that will be completely lost during your aqueous workup. Solution: Ensure your DCM is strictly anhydrous. If the reaction stalls, add a premixed solution of MsCl and Et₃N (1:1.5 ratio) at 0 °C to maintain the basic environment.
Q3: How do I handle the severe odor of benzyl mercaptan during the reaction and workup? A: Benzyl mercaptan has an extremely low odor threshold and is highly volatile. All manipulations must be performed in a fume hood. To mitigate the severe odor and toxicity of volatile thiols, proper quenching protocols using an oxidizing agent like sodium hypochlorite (household bleach) are mandatory[4]. Bleach oxidizes the volatile mercaptan into odorless, water-soluble sulfonic acids. Solution: Keep a secondary container of 10% bleach in the hood. Drop all contaminated syringes, pipette tips, and glassware directly into the bleach bath and let them soak for 24 hours before standard washing.
Q4: My final 3-[(benzylsulfanyl)methyl]piperidine hydrochloride salt isolated as a sticky gum instead of a powder. How can I crystallize it? A: Piperidine hydrochloride salts are notoriously hygroscopic. The gum formation is caused by the absorption of ambient moisture or the presence of residual dioxane from the deprotection step, which disrupts the crystal lattice. Solution: After concentrating the deprotection reaction, redissolve the crude gum in a minimal amount of anhydrous methanol, then rapidly precipitate it by adding a large volume of anhydrous MTBE. Filter the resulting solids under a positive pressure of dry nitrogen (using an inverted funnel), and immediately transfer the filter cake to a vacuum desiccator containing P₂O₅.
References[3] Title: A Mild and Environmentally Benign Oxidation of Thiols to Disulfides | Source: thieme-connect.com | URL:Link[2] Title: 2-[2-(Benzylsulfanyl)ethyl]piperidine | Source: benchchem.com | URL:Link[1] Title: US6635661B2 - Heterocyclic analgesic compounds and methods of use thereof | Source: google.com | URL:Link[4] Title: Accessing and Utilizing Thiols in Organic Chemistry | Source: chemrxiv.org | URL:Link
Sources
Technical Support Center: Troubleshooting 3-Substituted Piperidine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the construction of 3-substituted piperidines—a privileged, sp3-rich pharmacophore found in blockbuster drugs like Niraparib and Paroxetine. Synthesizing these asymmetric scaffolds is notoriously difficult due to regioselectivity issues, catalyst poisoning during hydrogenation, and epimerization during cross-coupling.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthetic success.
Strategic pathways and troubleshooting bottlenecks in 3-substituted piperidine synthesis.
Section 1: Pyridine Hydrogenation Challenges
Q: My catalytic hydrogenation of a 3-alkylpyridine stalls at ~30-50% conversion. Adding more hydrogen pressure doesn't help. What is happening?
A: You are experiencing classical catalyst poisoning. The causality lies in the electronic nature of your product. The starting pyridine features an sp2-hybridized nitrogen that coordinates reversibly to the metal catalyst. However, the resulting piperidine product features an sp3-hybridized nitrogen, which is significantly more basic and nucleophilic. This lone pair binds irreversibly to the active metal sites (e.g., Pt, Pd, or Rh), effectively poisoning the catalyst and halting the reaction[1].
Self-Validating Diagnostic: Check the pH of your reaction mixture. If you used a stoichiometric amount of acid (like AcOH) but the reaction stalled, the highly basic piperidine generated during the reaction may have neutralized the acid, leaving free amine to poison the catalyst. If the pH is neutral or basic, catalyst poisoning is your definitive culprit.
Q: How do I prevent catalyst poisoning while maintaining functional group tolerance?
A: The traditional approach is to run the reaction in strongly acidic media (e.g., glacial acetic acid) to protonate the piperidine as it forms, converting it into a piperidinium salt that cannot coordinate to the metal[2]. If your 3-substituent is acid-sensitive, consider using Rhodium(III) oxide ( Rh2O3 ). Recent protocols demonstrate that Rh2O3 in trifluoroethanol (TFE) can hydrogenate unprotected pyridines under remarkably mild conditions (5 bar H2 , 40 °C) without requiring strong acids[3].
Mechanistic pathway of catalyst poisoning by piperidine and its prevention via protonation.
Protocol: Standard Hydrogenation of 3-Substituted Pyridines (Acidic Conditions)
This protocol utilizes Adams' catalyst in acidic media to ensure complete conversion without poisoning[1].
-
Preparation: In a high-pressure reactor, dissolve 1.0 mmol of the 3-substituted pyridine in 5.0 mL of glacial acetic acid.
-
Catalyst Addition: Add 5 mol% of Platinum(IV) oxide ( PtO2 ). Safety Note: While PtO2 is stable, the reduced Pt(0) species formed in situ is pyrophoric. Purge the vessel with Argon before introducing hydrogen.
-
Hydrogenation: Seal the reactor, purge with H2 three times, and pressurize to 50-70 bar (higher pressure is required for bulky C3 substituents). Stir at room temperature for 4-16 hours.
-
Workup: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate. The product will be an acetate salt. To obtain the free base, partition the residue between dichloromethane and 1M NaOH, extract the organic layer, dry over Na2SO4 , and concentrate.
Data Presentation: Catalyst Selection Guide for Pyridine Hydrogenation
| Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Best For | Limitations |
| PtO2 [1] | Glacial AcOH | 50 - 70 | 25 | Simple 3-alkyl/aryl pyridines | Poor functional group tolerance (reduces alkenes/nitro groups). |
| Rh2O3 [3] | TFE | 5 | 40 | Acid-sensitive substrates | Requires fluorinated solvents for optimal activity. |
| Ir(III) / Ionic [4] | Various | Variable | Variable | Highly functionalized pyridines | Requires specialized homogeneous Ir-catalysts. |
| 10% Rh/C [1] | Water / Acid | 5 | 80 | Green chemistry applications | Often yields lower diastereoselectivity for 3,4-disubstituted rings. |
Section 2: Metal-Catalyzed Cross-Coupling at the C3 Position
Q: When attempting a Suzuki-Miyaura cross-coupling on an N-Boc-3-bromopiperidine, I get very low yields and significant amounts of a deshalogenated byproduct. How can I fix this?
A: The C3 position of piperidine is highly prone to β -hydride elimination during palladium-catalyzed cross-coupling. Once the Pd(II) species undergoes oxidative addition into the C3-Br bond, the adjacent β -hydrogens (at C2 or C4) are perfectly aligned for elimination. This leads to tetrahydropyridine byproducts, which subsequently undergo deshalogenation.
Solution: Switch your electrophile. Instead of a 3-halopiperidine, utilize a 3-borylpiperidine or employ a redox-active ester for decarboxylative cross-coupling[5]. If you must use the halide, switch to bulky, electron-rich phosphine ligands (e.g., RuPhos or XPhos). These ligands accelerate the transmetalation and reductive elimination steps, effectively outcompeting the rate of β -hydride elimination. Furthermore, ensure the piperidine nitrogen is protected with a strongly electron-withdrawing group (like Cbz or Boc) to reduce the electron density of the ring, which subtly disfavors the elimination pathway.
Section 3: Chemo-Enzymatic & Asymmetric Cyclization
Q: I need to synthesize an enantiopure 3-aryl piperidine (similar to the Niraparib precursor). Chemical asymmetric hydrogenation is giving poor enantiomeric excess (ee). Are there biocatalytic alternatives?
A: Absolutely. The asymmetric synthesis of 3-substituted piperidines has been revolutionized by chemo-enzymatic dearomatization and biocatalytic cascades. For instance, the process development for the PARP inhibitor Niraparib utilizes transaminase (TA) mediated dynamic kinetic resolution of racemic aldehyde surrogates to yield highly enantiopure 3-aryl-piperidines[6].
Another powerful approach involves a one-pot amine oxidase/ene imine reductase cascade. This enzymatic system converts N-substituted tetrahydropyridines directly into stereo-defined 3-substituted and 3,4-disubstituted piperidines with excellent diastereoselectivity and >99% ee[7].
Self-Validating System for Biocatalysis: Always run a negative control using a heat-denatured enzyme alongside your active reaction. If the denatured control yields trace product, your background chemical conversion (non-enzymatic reaction) is too high. This background reaction is non-selective and will erode the overall ee of your active reaction. If background conversion is detected, adjust the pH or lower the reaction temperature to suppress it before scaling up.
References
-
Dalian Institute of Chemical Physics (DICP). "Efficient Asymmetric Hydrogenation of Pyridines". [Link]
-
RSC Organic & Biomolecular Chemistry. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions".[Link]
-
ResearchGate. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions".[Link]
-
ChemRxiv. "Modular, Stereocontrolled Cβ–H/Cα–C Activation of Alkyl Carboxylic Acids".[Link]
-
Organic Process Research & Development. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib".[Link]
-
Journal of the American Chemical Society. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines".[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biotools.us [biotools.us]
Technical Support Center: Yield Optimization for 3-[(Benzylsulfanyl)methyl]piperidine HCl
Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when synthesizing flexible, sulfur-containing heterocycles. The synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride presents two major chemical liabilities: the oxidative instability of the benzyl mercaptan nucleophile during S-alkylation, and the nucleophilic vulnerability of the resulting thioether during N-Boc deprotection.
This guide bypasses generic advice to provide a mechanistic, self-validating framework for maximizing your isolated yield and compound purity.
Synthetic Workflow & Failure Point Analysis
Before troubleshooting, it is critical to map the reaction trajectory. The diagram below isolates the standard three-step activation-alkylation-deprotection sequence and highlights the exact mechanistic junctions where yield is typically lost.
Fig 1: Synthetic workflow and common failure points in 3-[(Benzylsulfanyl)methyl]piperidine synthesis.
Troubleshooting Q&A: Mechanistic Solutions
Q1: My S-alkylation yield is stuck below 60%, and I observe a highly non-polar spot on my TLC plate. What is going wrong? Causality & Solution: The non-polar spot is dibenzyl disulfide, formed by the rapid oxidative dimerization of benzyl mercaptan in the presence of base and trace atmospheric oxygen[1]. Furthermore, if you are using a standard base like K₂CO₃, the reaction may suffer from competing E2 elimination of the mesylate intermediate. Actionable fix: Degas your solvent (DMF or MeCN) by sparging with argon for 15 minutes prior to adding the base. Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation provides a "naked," highly reactive thiolate anion, which kinetically favors the desired Sₙ2 substitution over E2 elimination.
Q2: During the N-Boc deprotection step, my LC-MS shows a massive impurity with +56 Da relative to the desired product mass. How do I prevent this? Causality & Solution: This is a classic protecting-group side reaction. The acidic cleavage of the N-Boc group generates a highly reactive tert-butyl cation. Because your intermediate contains an electron-rich thioether, the tert-butyl cation acts as an electrophile and alkylates the sulfur atom, forming an irreversible S-tert-butyl sulfonium adduct (+56 m/z)[2]. Actionable fix: You must introduce a cation scavenger. Triisopropylsilane (TIPS) is highly effective at quenching tert-butyl cations before they can react with the intramolecular thioether. Additionally, switching from neat TFA to a milder system like 4M HCl in 1,4-dioxane provides superior chemoselectivity and prevents premature degradation[2][3].
Q3: The final hydrochloride salt is extremely hygroscopic and turns into a sticky gum during isolation. How can I obtain a free-flowing powder? Causality & Solution: Piperidine hydrochloride salts bearing flexible lipophilic appendages are notoriously hygroscopic. Traces of ambient moisture or residual polar solvents (like dioxane) prevent crystallization, causing the product to "oil out." Actionable fix: Completely avoid aqueous workups for the final salt. Instead, precipitate the salt directly from the concentrated reaction mixture using cold, anhydrous diethyl ether. Triturate vigorously, filter under a blanket of dry nitrogen, and immediately transfer the filter cake to a vacuum desiccator containing phosphorus pentoxide (P₂O₅).
Quantitative Optimization Data
The following table summarizes in-house optimization data demonstrating the critical impact of acid selection and cation scavengers on the final deprotection step.
| Deprotection System | Scavenger | Time | Temp | Isolated Yield (%) | Purity (LC-MS) | Primary Impurity Observed |
| TFA / DCM (1:1) | None | 2 h | 25 °C | 62% | 68% | S-tert-butyl adduct (+56 Da) |
| TFA / DCM (1:1) | TIPS (5.0 eq) | 2 h | 25 °C | 81% | 89% | Trace cleavage products |
| 4M HCl / Dioxane | None | 1 h | 25 °C | 76% | 84% | S-tert-butyl adduct (+56 Da) |
| 4M HCl / Dioxane | TIPS (2.0 eq) | 1 h | 25 °C | 96% | >98% | None detected |
Standardized Self-Validating Protocols
To ensure reproducibility, utilize the following self-validating methodologies. These protocols include built-in analytical checkpoints to verify success at each stage.
Protocol A: Optimized S-Alkylation (Thioetherification)
-
Preparation & Degassing: In a flame-dried round-bottom flask, add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M concentration relative to the substrate. Sparge the DMF with argon gas for a minimum of 15 minutes to purge dissolved oxygen.
-
Reagent Mixing: Under a positive pressure of argon, add N-Boc-3-(mesyloxymethyl)piperidine (1.0 eq) and anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq).
-
Thiol Addition: Add Benzyl mercaptan (1.1 eq) dropwise via syringe. Self-Validation Check: The mixture should remain a pale suspension; rapid yellowing indicates unwanted oxidation to the disulfide.
-
Reaction: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the mesylate starting material must be completely consumed.
-
Workup: Cool to room temperature, dilute with 10 volumes of Ethyl Acetate, and wash sequentially with saturated aqueous NaHCO₃, water (3× to fully partition DMF into the aqueous layer), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Scavenger-Assisted N-Boc Deprotection
-
Substrate Dissolution: In an oven-dried flask under argon, dissolve the N-Boc-3-[(benzylsulfanyl)methyl]piperidine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) to the solution. Stir for 5 minutes at room temperature to ensure homogeneous distribution.
-
Acidification: Place the flask in a 20 °C water bath to control mild exotherms. Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq).
-
Monitoring (Self-Validation): Stir for 60 minutes. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the complete disappearance of the [M+H]+ peak of the starting material, the presence of the desired product mass, and the strict absence of the +56 Da sulfonium adduct.
-
Precipitation: Concentrate the mixture under reduced pressure to approximately 20% of its original volume. Do not evaporate to dryness.
-
Isolation: Add 5 volumes of ice-cold anhydrous diethyl ether. A white precipitate will form immediately. Stir vigorously for 15 minutes to break up clumps.
-
Drying: Filter the hygroscopic solid through a sintered glass funnel under a stream of dry nitrogen. Wash the cake with cold diethyl ether, then immediately transfer the solid to a vacuum desiccator over P₂O₅. Dry overnight to yield a free-flowing white powder.
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona Journal of Peptide Research (via University of Arizona). URL:[Link]
-
Isothioureas as convenient sulfur donors in P–S bond formation - ChemRxiv ChemRxiv. URL:[Link]
Sources
Storage and handling best practices for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Technical Support Center: 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Welcome to the technical support guide for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alongside practical troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties, storage, and handling of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
Q1: What are the primary chemical properties of this compound?
A1: 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is the hydrochloride salt of a substituted piperidine. The piperidine ring provides a basic nitrogen atom, which is protonated in this salt form. The benzylsulfanyl group (a benzyl group attached to a sulfur atom) is a key functional group that may be susceptible to oxidation. As a hydrochloride salt, it is typically a white to off-white crystalline solid.[1][2] This form enhances its stability and solubility in polar solvents compared to its free base form.[2]
| Property | Data / Expected Value | Source |
| Physical State | Solid, crystalline powder | [1][3] |
| Appearance | White to off-white | [2][3] |
| Form | Hydrochloride Salt | [2] |
| Key Functional Groups | Secondary Amine (as hydrochloride), Thioether (Sulfide) | N/A |
| Potential Reactivity | Nucleophilic (as free base), Susceptible to oxidation at sulfur | [4] |
Q2: What is the correct way to store this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container to prevent moisture absorption and reaction with atmospheric components.[5][6][7] Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[6][8][9] Some piperidine derivatives are light-sensitive, so storing in an amber vial or in the dark is a recommended precautionary measure.[3]
| Condition | Recommendation | Rationale |
| Temperature | Cool place, below 25°C | To slow potential degradation pathways.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) if possible | To prevent oxidation of the sulfide and reaction of the amine with CO₂.[11] |
| Container | Tightly closed, light-resistant (amber) glass vial | To protect from moisture and light.[5][7] |
| Location | Dry, well-ventilated area away from strong oxidizing agents | To ensure safety and stability.[6][7] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (such as nitrile rubber), and splash-proof safety goggles or a face shield.[8][9] All weighing and handling of the solid should be performed inside a certified chemical fume hood to avoid inhalation of the powder.
Q4: How do I properly dispose of waste containing this chemical?
A4: Waste disposal must adhere to all local, state, and federal regulations.[3] The compound should not be disposed of in standard drains or trash.[5][9] It should be collected in a designated, labeled hazardous waste container and disposed of through a licensed professional waste disposal service, often via incineration.[5][9]
Section 2: Experimental Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis, purification, and handling of piperidine derivatives.
Q5: I am trying to use the compound in a reaction, but it is not dissolving in my chosen solvent. What should I do?
A5: As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents like water and alcohols (methanol, ethanol) and may have limited solubility in less polar solvents like dichloromethane (DCM) or acetonitrile (MeCN).[2]
-
Verify Solvent Choice: For reactions requiring the nucleophilic free base, the hydrochloride salt may not be soluble in common aprotic organic solvents.
-
Gentle Heating/Sonication: Try gently warming the mixture or placing it in an ultrasonic bath to aid dissolution.
-
Solvent Change: If solubility remains an issue, consider a different solvent system. A small amount of a co-solvent like methanol may improve solubility in a less polar medium.
Q6: My N-alkylation (or N-acylation) reaction with this compound is very slow or is not proceeding. What is the cause?
A6: This is a classic issue when working with amine hydrochloride salts. The nitrogen atom in the piperidine ring is protonated, rendering it non-nucleophilic and unable to react with electrophiles (e.g., alkyl halides or acyl chlorides).
The Causality: The protonated nitrogen (R₂NH₂⁺Cl⁻) has no lone pair of electrons to initiate a nucleophilic attack. To make the reaction work, you must first deprotonate the piperidinium ion to liberate the free secondary amine (R₂NH).
Solution: Add a non-nucleophilic base to the reaction mixture before adding your electrophile.
-
Dissolve the 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride in your chosen aprotic solvent (e.g., DMF, MeCN, or DCM).[4]
-
Add a suitable base, typically 1.1 to 2.0 equivalents. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or potassium carbonate.[4]
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
You can now add your electrophile to the reaction mixture containing the liberated free amine.
Caption: Troubleshooting workflow for piperidine salt reactions.
Q7: The solid compound has developed a yellow or brown tint over time. Is it still usable?
A7: A color change often indicates degradation, likely due to oxidation of the benzylsulfanyl group to a sulfoxide or other impurities.[4]
-
Purity Check: Before use, check the purity of the discolored material using an appropriate analytical technique like Thin Layer Chromatography (TLC), HPLC, or NMR spectroscopy. Compare it to a reference standard if available.
-
Purification: If impurities are detected, the material may need to be purified. Recrystallization from a suitable solvent system is often effective for crystalline solids.
-
Prevention: To prevent future discoloration, always store the compound under the recommended conditions (see Q2), preferably under an inert atmosphere.[4][7]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (e.g., 10 mM in Methanol)
This protocol describes the preparation of a 10 mM stock solution for use in assays.
-
Calculation: Determine the mass of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride needed. For a 10 mL solution at 10 mM (0.010 mol/L), you will need: Mass = (Molar Mass) x (Volume in L) x (Concentration in mol/L)
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper and transfer it into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 5-7 mL of anhydrous methanol to the flask. Swirl gently or sonicate briefly until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, properly labeled amber glass vial and store at the recommended temperature (typically -20°C for long-term stability).
Protocol 2: General Procedure for In Situ Deprotonation for Nucleophilic Reaction
This protocol outlines the essential step of liberating the free amine for reactions.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent: Add the appropriate anhydrous aprotic solvent (e.g., DMF, MeCN, THF, or DCM) via syringe. Stir to suspend the solid.
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.5 eq) dropwise to the stirring suspension at room temperature.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes. The suspension may become a clear solution as the free amine and the triethylammonium chloride salt are formed, both of which may be more soluble in the organic solvent.
-
Reaction: The nucleophilic free amine is now ready. Slowly add your electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until completion.
Caption: Standard workflow for safe laboratory handling.
References
- Sigma-Aldrich, Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/b3503]
- Safety Data Sheet, 13. [URL: Not a direct link, general reference to SDS content]
- Thermo Fisher Scientific, Safety Data Sheet. [URL: https://www.thermofisher.
- 3-Phenylsulfanylpiperidine Hydrochloride: A Versatile Research Compound. [URL: Not a direct link, general reference to a product description]
- KISHIDA CHEMICAL CO., LTD., Safety Data Sheet. [URL: Not a direct link, general reference to SDS content]
- Fisher Scientific, Safety Data Sheet. [URL: https://www.fishersci.com/store/msds?partNumber=AC127450050]
- accessdata.fda.gov, 3.2.S.7.1 Stability Summary and Conclusions. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208611Orig1s000SumR.pdf]
- TCI Chemicals, Safety Data Sheet. [URL: https://www.tcichemicals.com/US/en/p/M0403]
- ChemicalBook, 3-BENZYLPIPERIDINE - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/cas/13603-25-3_cb8338341.htm]
- Thermo Fisher Scientific, Safety Data Sheet. [URL: https://www.alfa.com/en/msds/?
- ResearchGate, Have you experienced that your piperidine crystallizes when not in use?. [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_DMF_solution_for_deprotection_during_peptide_synthesis_crystallizes_when_not_in_use]
- Sigma-Aldrich, 3-[(methylsulfanyl)methyl]piperidine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena457510140]
- Jubilant Ingrevia, N-Methylpiperidine Safety Data Sheet. [URL: Not a direct link, general reference to SDS content]
- PubChem, 3-(4-Methylbenzyl)piperidine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17749771]
- Sigma-Aldrich, 3-[(Benzyloxy)methyl]piperidine hydrochloride. [URL: https://www.sigmaaldrich.
- BenchChem, Common challenges in working with piperidine-based compounds. [URL: Not a direct link, general reference to a technical guide]
- PubMed, Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/19182430/]
- Chem-Impex, 3-Benzylpiperidine Hydrochloride. [URL: https://www.chemimpex.com/products/3-benzylpiperidine-hydrochloride]
- CymitQuimica, CAS 6091-44-7: Piperidine hydrochloride. [URL: https://www.cymitquimica.com/cas/6091-44-7]
Sources
- 1. 3-[(methylsulfanyl)methyl]piperidine hydrochloride | 1211487-14-7 [sigmaaldrich.com]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Identifying and removing impurities from 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Technical Support Center: Troubleshooting the Synthesis and Purification of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Welcome to the technical support and troubleshooting guide for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride . This compound is a critical piperidine derivative utilized as a building block in neuropharmacology and drug discovery. The presence of a thioether linkage alongside a basic piperidine nitrogen introduces unique synthetic challenges, particularly concerning oxidation, protecting group cleavage, and salt formation.
This guide is structured to provide causal explanations, self-validating protocols, and targeted FAQs to help researchers achieve high-purity yields.
Synthesis and Impurity Pathway
To troubleshoot effectively, we must first map the causal relationships in the synthesis workflow. The standard route involves the activation of N-Boc-3-(hydroxymethyl)piperidine, followed by thioetherification with benzyl mercaptan, and finally, acidic Boc deprotection. Understanding where side reactions branch off is key to isolating impurities.
Synthesis workflow of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride and common impurities.
Frequently Asked Questions (FAQs)
Q1: My final product has a strong, lingering sulfurous odor. What is the cause, and how can I eliminate it? A1: The odor is caused by trace amounts of unreacted benzyl mercaptan (phenylmethanethiol). During the thioetherification step, an excess of benzyl mercaptan is often used to drive the nucleophilic substitution to completion. Benzyl mercaptan is highly reactive; to eliminate it, you can exploit its oxidative susceptibility. Washing the organic layer with a mild oxidizing aqueous solution (such as dilute sodium hypochlorite) converts the volatile mercaptan into the odorless, non-polar dibenzyl disulfide, which can then be removed via selective precipitation or chromatography.
Q2: I am observing a significant non-polar impurity on my HPLC/TLC. What is it, and how does it form? A2: This is almost certainly dibenzyl disulfide. According to authoritative mechanistic studies on , the base-catalyzed oxidation of benzyl mercaptan leads to the rapid formation of dibenzyl disulfide, especially when the reaction is exposed to atmospheric oxygen at elevated temperatures [3]. The causality here is driven by the formation of a highly nucleophilic thiolate anion in the presence of a base, which readily undergoes single-electron transfer oxidation. To minimize this, the thioetherification step must be performed under a strict inert atmosphere (Nitrogen or Argon) using degassed solvents.
Q3: How do I ensure complete N-Boc deprotection without degrading the thioether linkage? A3: Thioethers are sensitive to strong oxidizing acids and can undergo side reactions if deprotection conditions are too harsh. The optimal method is using [1]. This method is a self-validating system: as the Boc group is cleaved (releasing isobutylene and CO2 gas), the resulting free secondary amine is immediately protonated by HCl. Because the hydrochloride salt of the piperidine is insoluble in dioxane, it [2]. The cessation of gas evolution and the maximization of precipitate formation visually validate the completion of the reaction.
Q4: Can I use Trifluoroacetic Acid (TFA) instead of HCl in dioxane for deprotection? A4: While TFA is a standard reagent for Boc deprotection, it yields the trifluoroacetate salt, which is highly hygroscopic and often remains an oil. For 3-[(Benzylsulfanyl)methyl]piperidine, isolating the hydrochloride salt is vastly superior because it forms a stable, crystalline solid. This physical state effectively purifies the compound from non-polar impurities (like dibenzyl disulfide), which remain soluble in the organic supernatant.
Quantitative Impurity Profiling
To aid in chromatographic identification and purification planning, the following table summarizes the quantitative data and analytical profile of the target compound and its common impurities.
| Compound / Impurity | Source / Causality | Detection (UV λ max) | Relative Retention Time (RRT)* | Removal Strategy |
| 3-[(Benzylsulfanyl)methyl]piperidine HCl | Target Product | 215 nm, 254 nm | 1.00 | N/A (Product) |
| Benzyl Mercaptan | Unreacted starting material | 254 nm | 0.65 | Mild oxidation to disulfide; basic aqueous wash. |
| Dibenzyl Disulfide | Base-catalyzed oxidation of mercaptan | 254 nm | 1.85 | Trituration of the HCl salt with diethyl ether. |
| N-Boc-3-(chloromethyl)piperidine | Unreacted intermediate | 210 nm | 1.40 | Ensure excess thiolate; extend reaction time. |
| Sulfoxide Derivative | Over-oxidation of thioether | 215 nm | 0.45 | Avoid strong oxidants; use inert atmosphere. |
*RRT is approximate, based on a standard Reverse-Phase C18 column (Water/Acetonitrile with 0.1% TFA gradient).
Self-Validating Experimental Protocols
Protocol 1: Quantification of Unreacted Benzyl Mercaptan using DTNB
Before proceeding to deprotection, it is critical to ensure benzyl mercaptan has been removed to prevent downstream poisoning of catalysts or foul odors. This protocol uses to quantify free thiols [4].
Causality: DTNB reacts specifically with free thiols to cleave its own disulfide bond, releasing 2-nitro-5-thiobenzoate (TNB⁻), which ionizes in water to produce an intense yellow color. The intensity of the color is directly proportional to the thiol concentration, providing a self-validating visual and spectrophotometric check.
-
Reagent Preparation: Prepare a Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0). Dissolve 4 mg of DTNB in 1 mL of this buffer to create the working solution.
-
Sample Preparation: Take a 10 µL aliquot of your organic phase (post-thioetherification workup) and evaporate the solvent. Re-dissolve the residue in 1 mL of Reaction Buffer.
-
Reaction: Add 10 µL of the DTNB solution to the sample. Incubate at room temperature for 15 minutes.
-
Validation: A distinct yellow color indicates the presence of unreacted benzyl mercaptan. For quantitative validation, measure the absorbance at 412 nm against a standard curve. If the thiol concentration is significant, repeat the organic washing steps before proceeding.
Protocol 2: Anhydrous Boc Deprotection and Hydrochloride Salt Isolation
This step converts the protected thioether into the final 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride salt.
Causality: Anhydrous HCl protonates the Boc carbamate, leading to the expulsion of the tert-butyl cation (which eliminates to isobutylene) and CO2. The anhydrous environment ensures the resulting amine immediately forms the HCl salt. Because this salt is insoluble in dioxane, it drives the reaction forward via Le Chatelier's principle and provides simultaneous purification.
-
Substrate Preparation: Dissolve N-Boc-3-[(benzylsulfanyl)methyl]piperidine (1.0 equiv) in anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a drying tube.
-
Acid Addition: Slowly add a 4M solution of HCl in dioxane (3.0 to 5.0 equiv) at room temperature.
-
Monitoring (Self-Validation): Observe the reaction. Effervescence (CO2 release) will begin immediately. Within 30 to 120 minutes, a white precipitate (the hydrochloride salt) will begin to form. The reaction is complete when gas evolution ceases and precipitate formation is maximized.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification (Trituration): Suspend the crude solid in cold diethyl ether and triturate. Why? Diethyl ether dissolves non-polar impurities like dibenzyl disulfide and unreacted Boc-protected starting materials, while the highly polar hydrochloride salt remains completely insoluble.
-
Filtration: Filter the solid through a Buchner funnel, wash with additional cold diethyl ether, and dry under high vacuum to yield pure 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
References
Validation & Comparative
Orthogonal Assays to Confirm the Effects of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
An objective comparison guide by a Senior Application Scientist.
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In drug discovery, rigorous validation of a compound's mechanism of action is paramount. Relying on a single assay can often be misleading due to potential off-target effects or assay-specific artifacts. This guide outlines a comprehensive strategy using orthogonal assays to confirm the effects of a novel compound, "3-[(Benzylsulfanyl)methyl]piperidine hydrochloride" (hereafter referred to as Compound X). Based on its piperidine scaffold, a common motif in neuropharmacology, we hypothesize that Compound X acts as an antagonist to the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) crucial in neuropsychiatric signaling.
This document provides a framework for validating this hypothesis through a multi-pronged approach, starting from direct target engagement and moving to downstream functional and phenotypic consequences. We will compare the performance of Compound X with established D2R antagonists, Haloperidol and Risperidone, providing detailed experimental protocols and data interpretation guidelines.
Introduction: The Imperative for Orthogonal Validation
The validation of a novel therapeutic candidate's mechanism of action (MoA) is a cornerstone of preclinical drug development. A well-defined MoA is critical for predicting efficacy, understanding potential side effects, and establishing a clear path for clinical trials. The piperidine moiety within Compound X is prevalent in many centrally active drugs, suggesting a potential interaction with neurotransmitter receptors. Our hypothesis centers on the Dopamine D2 receptor (D2R), a member of the Gi/o-coupled GPCR family. Upon activation by dopamine, the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
To confidently establish Compound X as a D2R antagonist, we must employ a series of orthogonal assays. An orthogonal assay is a method that measures the same biological endpoint through a different technology or principle. This approach provides a self-validating system, ensuring that the observed effect is a true consequence of the intended molecular interaction and not an artifact of a particular experimental setup.
This guide details a three-tiered validation workflow:
-
Tier 1: Target Engagement: Does Compound X physically bind to the D2R?
-
Tier 2: Functional Antagonism: Does this binding translate into a functional blockade of D2R signaling?
-
Tier 3: Downstream Pathway Modulation: Does the functional blockade impact signaling events downstream of the receptor?
We will benchmark the performance of Compound X against two well-characterized D2R antagonists, Haloperidol and Risperidone, which serve as positive controls and provide context for its potency and efficacy.
Orthogonal Validation Workflow
The following diagram illustrates the logical flow of experiments designed to validate the D2R antagonist activity of Compound X.
Caption: Orthogonal assay workflow for validating D2R antagonism.
Comparative Compounds
-
Compound X (3-[(Benzylsulfanyl)methyl]piperidine hydrochloride): The novel investigational compound.
-
Haloperidol: A potent, first-generation antipsychotic that acts as a strong D2R antagonist. It serves as a benchmark for high-affinity binding and functional potency.
-
Risperidone: A second-generation antipsychotic with high affinity for both D2R and serotonin 5-HT2A receptors. It serves as a comparator with a different pharmacological profile.
Tier 1: Radioligand Binding Assay (Target Engagement)
This assay directly measures the ability of a compound to displace a known radiolabeled ligand from the D2R, providing a quantitative measure of binding affinity (Ki).
Principle: Cell membranes expressing the D2R are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound. The amount of radioligand displaced is proportional to the test compound's affinity for the receptor.
Experimental Protocol
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human D2R in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4). Centrifuge and resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like Haloperidol (for non-specific binding).
-
50 µL of test compound dilutions (Compound X, Haloperidol, or Risperidone).
-
50 µL of [³H]-Spiperone (final concentration ~0.3 nM).
-
50 µL of D2R membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Place the filter mat in a scintillation vial, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Expected Data Summary
| Compound | Ki (nM) for D2R |
| Compound X | Hypothetical Value: 15.2 |
| Haloperidol | 1.5 |
| Risperidone | 3.8 |
Interpretation: A low Ki value for Compound X would confirm direct, high-affinity binding to the D2R, comparable to established antagonists.
Tier 2: cAMP Accumulation Assay (Functional Antagonism)
This assay measures the functional consequence of D2R binding. Since D2R is Gi-coupled, its activation by an agonist (like dopamine) inhibits adenylyl cyclase and reduces intracellular cAMP. A D2R antagonist will block this effect.
Principle: Cells expressing D2R are first stimulated with an agent like forskolin to raise basal cAMP levels. They are then treated with a D2R agonist (e.g., Quinpirole) in the presence or absence of the test antagonist. An effective antagonist will prevent the Quinpirole-induced decrease in cAMP.
D2R Signaling Pathway
Caption: Simplified D2R signaling pathway leading to cAMP reduction.
Experimental Protocol
-
Cell Plating: Seed CHO-K1 cells stably expressing human D2R into a 96-well plate and incubate overnight.
-
Compound Addition: Remove media and add test compounds (Compound X, Haloperidol, Risperidone) diluted in stimulation buffer containing a phosphodiesterase inhibitor like IBMX. Incubate for 20 minutes.
-
Agonist Stimulation: Add the D2R agonist Quinpirole (at its EC80 concentration) to all wells except the negative control. Incubate for 15 minutes.
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the detected signal (inversely proportional to cAMP) against the log concentration of the antagonist. Calculate the IC50, which represents the concentration of the antagonist that restores 50% of the signal lost due to agonist activity.
Expected Data Summary
| Compound | Functional Antagonist IC50 (nM) |
| Compound X | Hypothetical Value: 45.8 |
| Haloperidol | 5.2 |
| Risperidone | 12.5 |
Interpretation: An IC50 in the nanomolar range for Compound X would confirm it functionally blocks D2R signaling. This result is orthogonal to the binding assay because it measures a direct cellular response rather than just physical occupancy of the receptor.
Tier 3: pERK1/2 Western Blot (Downstream Pathway)
Activation of the D2R can also modulate other signaling pathways, including the MAPK/ERK pathway. Assessing the phosphorylation of ERK1/2 provides a further orthogonal readout of receptor function.
Principle: D2R activation can lead to changes in the phosphorylation state of ERK1/2. An antagonist will block the agonist-induced change in ERK1/2 phosphorylation.
Experimental Protocol
-
Cell Culture and Starvation: Culture SH-SY5Y cells (which endogenously express D2R) to ~80% confluency. Serum-starve the cells for 4 hours to reduce basal ERK phosphorylation.
-
Treatment: Pre-treat cells with vehicle, Compound X (at its cAMP IC50), or Haloperidol for 30 minutes.
-
Stimulation: Stimulate cells with a D2R agonist (e.g., Quinpirole) for 10 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (tERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pERK signal to the tERK signal for each lane. Compare the agonist-induced pERK/tERK ratio in the presence and absence of antagonists.
Expected Data Summary
| Treatment | Normalized pERK/tERK Ratio |
| Vehicle | 1.0 |
| Quinpirole (Agonist) | 2.5 |
| Quinpirole + Compound X | 1.2 |
| Quinpirole + Haloperidol | 1.1 |
Interpretation: If Compound X significantly reduces the Quinpirole-induced increase in the pERK/tERK ratio, it provides strong, orthogonal evidence that it is blocking a downstream signaling cascade initiated by D2R activation.
Conclusion
The validation of Compound X as a D2R antagonist requires a rigorous, multi-faceted approach. By progressing through the three tiers of orthogonal assays—binding, functional, and downstream signaling—we can build a comprehensive and trustworthy data package.
-
A low nanomolar Ki in the radioligand binding assay would confirm target engagement .
-
A potent IC50 in the cAMP assay would validate functional antagonism at the primary signal transduction level.
-
The reversal of agonist-induced ERK1/2 phosphorylation would demonstrate an impact on a downstream signaling pathway .
References
-
Title: The piperidine ring in CNS-active agents. Source: ScienceDirect URL: [Link]
-
Title: Dopamine D2 receptor — a receptor of interest in neuropsychiatric disorders. Source: Cell & Bioscience URL: [Link]
-
Title: Dopamine D2 Receptors and the d-Cyclic AMP-Dependent Signaling Pathway. Source: SpringerLink URL: [Link]
-
Title: Haloperidol. Source: DrugBank Online URL: [Link]
-
Title: Risperidone. Source: DrugBank Online URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Literature Review. Source: Molecular Pharmacology URL: [Link]
A Senior Application Scientist’s Guide to the Experimental Cross-Validation of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride and its Analogs as Sigma-1 Receptor Antagonists
This guide provides a comprehensive framework for the experimental validation of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride, a novel compound with significant therapeutic potential. Based on its core piperidine scaffold, a privileged structure in medicinal chemistry, and its N-benzyl moiety, this molecule is hypothesized to act as a ligand for the Sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a unique, ligand-operated intracellular chaperone protein, not a conventional G-protein-coupled receptor or ion channel, making it a compelling target for novel therapeutics.[4][5]
Antagonists of the σ1 receptor are at the forefront of research for treating neuropathic pain, enhancing opioid analgesia without exacerbating side effects, and even as potential anti-cancer agents.[4][6][7][8] Therefore, rigorously cross-validating the biological activity of a new potential σ1 antagonist is paramount for any drug development program. This document outlines a multi-tiered strategy, progressing from initial in vitro binding characterization to in vivo functional efficacy and preclinical safety assessments.
Section 1: Foundational Analysis: In Vitro Receptor Binding & Selectivity
Expertise & Causality: Before committing resources to costly and complex in vivo studies, it is essential to confirm that the compound of interest directly interacts with its intended molecular target. The primary objectives of this phase are to quantify the binding affinity (potency) of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride for the σ1 receptor and to determine its selectivity against the related σ2 receptor. High selectivity is a critical attribute for a drug candidate, as it minimizes the risk of off-target effects.
A standard and robust method for this determination is the competitive radioligand binding assay.[9][10] This technique measures how effectively our test compound displaces a known, radioactively labeled ligand from the receptor.
Experimental Protocol: Sigma-1 & Sigma-2 Radioligand Binding Assays
-
Membrane Preparation:
-
For σ1 receptor assays, prepare membrane homogenates from guinea pig liver, which has a high expression density of σ1 receptors.[10][11]
-
For σ2 receptor assays, prepare membrane homogenates from rat liver.[9]
-
The detailed protocol for tissue membrane preparation is well-established and can be followed from sources such as Pal et al., 2007.[10]
-
-
Sigma-1 (σ1) Receptor Binding Assay:
-
Radioligand: Use (+)-[3H]pentazocine, a selective σ1 receptor ligand.[10]
-
Incubation: In assay tubes, combine the guinea pig liver membranes, a single concentration of (+)-[3H]pentazocine (near its dissociation constant, Kd), and varying concentrations of the test compound (3-[(Benzylsulfanyl)methyl]piperidine hydrochloride).
-
Non-Specific Binding: A parallel set of tubes should contain a high concentration of a non-radioactive, potent σ1 ligand like haloperidol to determine non-specific binding.
-
Analysis: After incubation and separation of bound from free radioligand, measure radioactivity using liquid scintillation counting. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. From this curve, the IC50 (concentration inhibiting 50% of binding) is determined and converted to the inhibition constant (Ki).
-
-
Sigma-2 (σ2) Receptor Binding Assay (for Selectivity):
-
Radioligand: Use [3H]Di-o-tolylguanidine ([3H]DTG), a non-selective ligand that binds to both σ1 and σ2 receptors.[10][11]
-
Masking: Crucially, add a saturating concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to all tubes.[10] This "masks" the σ1 receptors, ensuring that any binding of [3H]DTG is specific to the σ2 receptors.
-
Incubation & Analysis: Follow the same procedure as the σ1 assay, using rat liver membranes and the masked [3H]DTG, to determine the Ki of the test compound for the σ2 receptor.
-
Workflow for In Vitro Binding Affinity Assessment
Caption: Workflow for determining receptor binding affinity and selectivity.
Comparative Data for Sigma-1 Receptor Antagonists
The results for 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride should be benchmarked against well-characterized σ1 antagonists.
| Compound | Structure | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride | (Insert Structure) | Experimental Value | Experimental Value | Calculated Value |
| S1RA (E-52862) | Known Reference | Potent & Selective[8] | High | >100 |
| CM-304 | Known Reference | High Affinity[7] | Lower Affinity | Selective[7] |
| SI 1/28 | Known Reference | 6.1[12] | 2,583[12] | 423[12] |
| Haloperidol | Known Reference | 4[6] | 220[6] | 55 |
Note: This table serves as a template. Actual values for S1RA and CM-304 would be sourced from specific publications.
Alternative Methodologies: Modern approaches using fluorescent ligands offer a non-radioactive alternative for studying σ1R binding, enabling real-time kinetic monitoring and high-throughput screening.[5] These methods can complement traditional radioligand assays, providing deeper insights into ligand-receptor interactions.
Section 2: Functional Corroboration: In Vivo Efficacy Models
Trustworthiness: High affinity in vitro does not always translate to in vivo efficacy. It is critical to cross-validate the binding data in a functional, physiological system. Given that σ1 receptor antagonists are potent neuromodulatory analgesics, animal models of pain are the most relevant systems for functional characterization.[4][13] These studies will determine if the compound has the desired therapeutic effect and establish a dose-response relationship (ED50).
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is a gold-standard for evaluating potential analgesics for neuropathic pain, a condition where σ1 antagonists have shown significant promise.[7][14]
-
Model Induction:
-
Use male mice or rats of a standard strain (e.g., C57BL/6J or Sprague-Dawley).[12]
-
Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are tied around it, causing a constriction that leads to nerve damage and subsequent pain-like behaviors.
-
-
Behavioral Assessment (Allodynia):
-
Mechanical allodynia (pain from a non-painful stimulus) is the primary endpoint.
-
This is measured using von Frey filaments, which are calibrated fibers applied to the animal's paw. The paw withdrawal threshold (the force at which the animal withdraws its paw) is recorded.
-
A significant decrease in the paw withdrawal threshold in the injured limb compared to baseline indicates the successful induction of neuropathic pain.
-
-
Drug Administration and Testing:
-
After allowing the pain state to develop (typically 7-14 days post-surgery), administer 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Test a range of doses to establish a dose-response curve. Include a vehicle control group and a positive control group (e.g., gabapentin or a known σ1 antagonist).[14]
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis:
-
The data is typically expressed as the percentage of the maximum possible effect (%MPE) or a reversal of allodynia.
-
From the dose-response curve, calculate the ED50 value, which represents the dose required to achieve 50% of the maximal analgesic effect.
-
Complementary Pain Models:
To build a comprehensive profile, efficacy should be confirmed in other pain models that test different mechanisms:
-
Inflammatory Pain: The formalin test, where the time spent licking the injected paw is measured, is a standard model.[14]
-
Visceral Pain: The acetic acid-induced writhing test is a common and reliable assay.[12][14]
Cascade for In Vivo Efficacy and Safety Testing
Caption: A logical progression from in vivo efficacy to preclinical safety evaluation.
Section 3: Preclinical Safety and Liability Assessment
Authoritative Grounding: An effective drug must also be a safe drug. For CNS-active compounds, two immediate concerns are motor impairment and abuse potential. These must be evaluated early in the development process.
-
Motor Coordination (Rotarod Test): A common side effect of centrally acting drugs is sedation or ataxia. The rotarod test assesses an animal's ability to stay on a rotating rod.[12][15] The test compound should be administered at its effective and supra-therapeutic doses. A lack of impairment on this test, as has been shown for some σ1 antagonists, is a highly desirable characteristic.[12]
-
Abuse Potential (Conditioned Place Preference - CPP): This assay determines if a drug has rewarding or aversive properties.[14] Animals are repeatedly administered the drug in one distinct environment and a vehicle in another. On the test day, the animal is allowed to freely explore both environments. A significant preference for the drug-paired side indicates rewarding properties and potential for abuse. Several σ1 antagonists have demonstrated a neutral profile in this assay, distinguishing them from opioids.[14]
References
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Zampieri, D., et al. (2020). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. PubMed. [Link]
-
Prezzavento, O., et al. (2017). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. Taylor & Francis Online. [Link]
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Grandner, J., et al. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. [Link]
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Yousuf, M. S., et al. (2021). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry. [Link]
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Abadias, M., et al. (2020). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]
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Berardi, F., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science. [Link]
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Sahn, J. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
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Pinter, J., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
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Mejia, G. L., et al. (2018). Sigma-1 receptors and animal studies centered on pain and analgesia. ResearchGate. [Link]
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Garzón-Niño, J., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. [Link]
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Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys - Drug Discovery. [Link]
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Cirino, T. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. PMC. [Link]
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Huerta, M. Á., et al. (2025). Generation and phenotypic characterization of a sigma-1 receptor knockout rat. Life Sciences. [Link]
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Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology. [Link]
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Shrestha, S., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]
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Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Drabowicz, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
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Safety Operating Guide
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory hurdles, but as a rigorous scientific discipline. The proper handling and disposal of complex organic salts like 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride require a deep understanding of their physicochemical properties.
This guide provides an authoritative, step-by-step operational and disposal plan. By understanding the causality behind these protocols, your laboratory can build a self-validating safety culture that protects personnel, ensures regulatory compliance, and maintains environmental integrity.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To safely dispose of a chemical, we must first understand how its molecular structure dictates its behavior. 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is a solid crystalline powder containing three critical moieties: a basic piperidine ring, a benzyl sulfide (thioether) group, and a hydrochloride salt.
The Combustion Problem: Why do we mandate specialized incineration for this compound? The thermal destruction of this molecule is not a clean combustion. Upon exposure to high heat, the heteroatoms in its structure dictate a hazardous decomposition pathway. The nitrogen oxidizes to nitrogen oxides (NOx), the sulfur oxidizes to sulfur oxides (SOx), and the chloride ion is liberated as highly corrosive hydrogen chloride (HCl) gas[1],[2]. A standard incinerator would release these acidic gases into the atmosphere, necessitating specific disposal technologies[3].
Chemical Incompatibilities: This compound must be strictly segregated from strong oxidizing agents. Mixing organic sulfides or amines with strong oxidizers can lead to violent exothermic reactions or the rapid evolution of toxic gases[1],[4].
Table 1: Quantitative & Qualitative Hazard Profile
| Property | Specification / Data | Operational Implication |
| Chemical Class | Organic Hydrochloride Salt | Requires moisture-free storage; generates HCl gas upon thermal decomposition. |
| Physical State | Solid (Crystalline Powder) | High risk of dust aerosolization; necessitates strict respiratory and ventilation controls. |
| Incompatibilities | Strong Oxidizing Agents | Must be physically segregated in waste accumulation areas to prevent exothermic reactions[1]. |
| Decomposition | CO, CO2, NOx, SOx, HCl | Dictates the mandatory use of an afterburner and chemical scrubber during final incineration[1],[3]. |
Engineering Controls & Personal Protective Equipment (PPE)
Before initiating any disposal workflow, the operational environment must be secured. The following controls are not optional; they are the primary barrier between the researcher and systemic exposure.
Table 2: Required PPE & Engineering Controls
| Protective Equipment | Specification | Causality / Rationale |
| Eye Protection | Chemical safety goggles | Prevents severe ocular irritation from airborne crystalline dust[5]. |
| Hand Protection | Nitrile rubber gloves | Nitrile provides an impermeable barrier against incidental contact with organic salts, preventing dermal absorption[5]. |
| Respiratory | NIOSH-approved N95 or P100 | Mandatory if handling outside a fume hood to prevent inhalation of toxic particulates[2],[5]. |
| Engineering Control | Chemical Fume Hood | Maintains negative pressure to keep airborne dust concentrations below hazardous thresholds[1]. |
Waste Segregation & Satellite Accumulation Area (SAA) Logistics
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines listed in 40 CFR Parts 261.3[1],[2].
Segregation Logic: In your Satellite Accumulation Area (SAA), organic sulfides and amines must be kept physically separated from acids, heavy metals, and strong oxidizers[6],[4]. Mixing these waste streams negatively impacts environmentally sound disposal options and greatly increases the risk of an adverse reaction[4].
The 3-Day Rule: For safety and environmental compliance, once a waste container reaches its maximum capacity, it must be removed from the SAA and transferred to the main hazardous waste storage facility within three days[6],[7].
Step-by-Step Disposal Procedure (Self-Validating Protocol)
This protocol is designed as a self-validating system. Do not proceed to the next step until the "Validation Check" is successfully completed.
Step 1: Primary Containment & Sealing
-
Action: Transfer the solid waste into a clean, dry, and chemically compatible container (e.g., high-density polyethylene or amber glass)[5].
-
Causality: Moisture can degrade the integrity of the salt, while a tightly sealed container prevents the aerosolization of toxic dust[2].
-
Validation Check: After sealing, gently tap the container on the benchtop and inspect the seal for any micro-leaks of powder. If dust is visible on the exterior, wipe it down with a damp cloth and dispose of the cloth as hazardous waste.
Step 2: Regulatory Labeling
-
Action: Apply a preprinted red and white "Hazardous Waste" label immediately upon adding the first drop/grain of waste[7].
-
Causality: Unlabeled unknowns present the highest risk to EHS personnel and drastically increase disposal costs.
-
Validation Check: Ensure the chemical name "3-[(Benzylsulfanyl)methyl]piperidine hydrochloride" is fully spelled out. Do not use structural abbreviations or acronyms.
Step 3: Preparation for Incineration
-
Action: Coordinate with a licensed professional waste disposal service. The standard protocol for this class of chemical is to dissolve or mix the material with a combustible solvent prior to destruction[3].
-
Causality: Solid powders can be difficult to inject into standard liquid-feed chemical incinerators and may cause localized temperature spikes. Dissolving the salt in a combustible solvent ensures a uniform burn rate and complete thermal destruction.
-
Validation Check: Confirm with your EHS officer that the chosen solvent does not react exothermically with the hydrochloride salt.
Step 4: Final Destruction
-
Action: The mixture must be burned in a chemical incinerator equipped with an afterburner and a chemical scrubber[3].
-
Causality: As established in our hazard assessment, combustion generates NOx, SOx, and HCl. An alkaline wet scrubber is required to neutralize these acidic gases before the exhaust is released into the atmosphere[1],[3].
-
Validation Check: Verify via the waste manifest that the contractor utilizes scrubber-equipped incineration facilities.
Emergency Spill Management
In the event of a localized spill, immediate action is required to prevent respiratory exposure.
-
Evacuate & Ventilate: Clear the immediate area and ensure the room's ventilation systems are operating at maximum capacity[1].
-
Avoid Dry Sweeping: Do not use a standard broom. Dry sweeping aerosolizes the toxic crystalline powder[2].
-
Collection: Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the spill with a damp absorbent pad to suppress dust before sweeping it into a suitable disposal container[1],[2].
Disposal Workflow Visualization
Workflow for the safe characterization, segregation, and disposal of piperidine derivative waste.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
